5I-UTP sodium salt
Description
BenchChem offers high-quality 5I-UTP sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5I-UTP sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H13IN2NaO15P3 |
|---|---|
Molecular Weight |
632.02 g/mol |
IUPAC Name |
sodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H14IN2O15P3.Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);/q;+1/p-1/t4-,5-,6-,8-;/m1./s1 |
InChI Key |
ZHMUEMNXKYXTFM-HCXTZZCQSA-M |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)I.[Na+] |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)I.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
The 5I-UTP Sodium Salt Handbook: Mechanistic Paradigms and Advanced RNA Engineering
As RNA therapeutics and structural biology advance, the demand for bio-orthogonal functionalization and transient interaction mapping has necessitated the use of specialized nucleotide analogs. 5-Iodouridine-5'-triphosphate (5I-UTP) sodium salt stands out as a premier tool for these applications[1]. By substituting the C5 hydrogen of the uracil ring with a heavy, electron-dense iodine atom, 5I-UTP introduces a highly reactive chemical handle into RNA transcripts without severely disrupting Watson-Crick base-pairing or the global A-form helical geometry[2].
This technical guide provides a comprehensive framework for utilizing 5I-UTP in advanced RNA engineering, focusing on the causality behind experimental design, self-validating protocols, and quantitative benchmarks.
Physicochemical Profiling & Structural Dynamics
The utility of 5I-UTP is rooted in the unique properties of the carbon-iodine (C-I) bond. Iodine is a highly polarizable, large halogen. When incorporated into an RNA polymer, the C5-iodine projects into the major groove of the RNA helix. This positioning is critical: it minimizes steric clashes with the polymerase during synthesis while remaining highly accessible for downstream chemical or photochemical reactions[2][3].
Table 1: Physicochemical Properties of 5I-UTP Sodium Salt
| Property | Specification / Value | Causality / Significance |
| Chemical Formula | C9H14N2O15P3I (free acid) | Defines the core mass shift (+126 Da vs canonical UTP) used for Mass Spec validation. |
| Molecular Weight | 610.04 g/mol (free acid) | Critical for calculating precise molarities in IVT reactions[3]. |
| Spectroscopic Data | λmax 287 nm, ε 7.7 L mmol⁻¹ cm⁻¹ | The bathochromic shift (from 260nm to 287nm) allows spectrophotometric quantification distinct from standard RNA[3]. |
| C-I Bond Energy | ~240 kJ/mol | Highly labile under specific UV wavelengths, enabling controlled homolytic cleavage. |
| Storage | -20 °C (Aqueous Solution) | Prevents spontaneous dehalogenation and triphosphate hydrolysis[3]. |
Core Mechanistic Applications
Photo-SELEX and Zero-Length Crosslinking
In Systematic Evolution of Ligands by Exponential Enrichment (SELEX), identifying transient RNA-protein interactions is notoriously difficult. 5I-UTP solves this via UV-induced homolytic cleavage[4]. When irradiated at 312 nm, the C-I bond breaks, generating a highly reactive uracil radical. If this radical is in sub-angstrom proximity to a protein residue (particularly aromatic or aliphatic side chains), it instantly forms a covalent C-C or C-heteroatom bond. This "zero-length" crosslink permanently traps the interaction, allowing for stringent washing and enrichment of high-affinity aptamers[4].
Mechanistic workflow of 5I-UTP utilized in Photo-SELEX for zero-length RNA-protein crosslinking.
Palladium-Catalyzed Post-Transcriptional Functionalization
Directly incorporating bulky fluorophores during In Vitro Transcription (IVT) often results in aborted transcripts due to the steric constraints of the T7 RNA Polymerase active site. 5I-UTP bypasses this bottleneck. The iodine atom acts as an orthogonal chemical handle for aqueous Palladium-catalyzed Suzuki-Miyaura cross-coupling[2]. RNA is first transcribed with 5I-UTP (achieving near-native yields), followed by post-synthetic coupling with boronic acid derivatives.
Post-transcriptional RNA functionalization via Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Experimental Methodologies (Self-Validating Protocols)
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The inclusion of specific controls and stoichiometric adjustments is not arbitrary; it is dictated by the biophysics of the modified nucleotide.
Protocol 1: High-Yield In Vitro Transcription (IVT) with 5I-UTP
Objective: Synthesize full-length 5I-modified RNA using T7 RNA Polymerase[2]. Causality Check: Modified nucleotides alter the optimal Mg²⁺:NTP ratio. Because 5I-UTP coordinates Mg²⁺ slightly differently than canonical UTP, free Mg²⁺ must be carefully titrated to prevent polymerase stalling[5].
Step-by-Step Workflow:
-
Template Preparation: Use a linearized DNA template or a synthetic double-stranded DNA duplex containing a T7 promoter. Ensure the template ends with a blunt or 5'-overhang to prevent non-templated nucleotide addition.
-
Reaction Assembly: In a sterile, RNase-free tube, combine:
-
40 mM Tris-HCl (pH 8.0)
-
20 mM MgCl₂ (Crucial: Total NTPs will be 8 mM; maintaining a 12-15 mM excess of Mg²⁺ is required for optimal T7 processivity)[2][5].
-
10 mM DTT (Maintains the reducing environment for T7 RNAP).
-
2 mM each of ATP, CTP, GTP.
-
2 mM 5I-UTP (Replacing canonical UTP entirely)[2].
-
0.4 U/μL RNase Inhibitor.
-
300 nM DNA Template.
-
800 U T7 RNA Polymerase (per 250 μL reaction).
-
-
Incubation: Incubate at 37°C for 4 to 6 hours. Self-Validation: Run a parallel control with canonical UTP. The 5I-RNA should exhibit a slightly slower electrophoretic mobility on a denaturing urea-PAGE gel due to the increased mass of the iodine atoms[2].
-
Template Digestion: Add 1 U/μg DNase I and incubate for 15 minutes at 37°C.
-
Purification: Extract via phenol-chloroform or a size-exclusion spin column. Confirm identity via MALDI-TOF mass spectrometry[2].
Protocol 2: Zero-Length UV Photo-Crosslinking
Objective: Covalently trap 5I-RNA to interacting target proteins. Causality Check: Irradiation must be performed at ~312 nm. Using standard 254 nm UV light will cause widespread pyrimidine dimerization and non-specific RNA damage, confounding the results. 312 nm selectively targets the C-I bond[4].
Step-by-Step Workflow:
-
Complex Formation: Incubate the purified 5I-RNA with the target protein in the appropriate binding buffer (e.g., physiological salt, pH 7.4) for 30 minutes at room temperature to reach equilibrium.
-
UV Irradiation: Transfer the reaction to a shallow pre-chilled 96-well plate or a parafilm droplet on ice. Irradiate at 312 nm (using a UV transilluminator or crosslinker) for 10–20 minutes at a distance of ~5 cm. Self-Validation: Include a "No UV" control and a "Canonical RNA + UV" control to rule out non-specific aggregation.
-
Analysis: Denature the sample in SDS loading buffer (boil for 5 mins) and resolve on an SDS-PAGE gel. The crosslinked RNA-protein complex will appear as a higher molecular weight shifted band compared to the free protein.
Quantitative Data Summaries
To establish realistic expectations for experimental design, Table 2 aggregates typical performance metrics of 5I-UTP compared to canonical UTP, derived from standardized literature benchmarks[2].
Table 2: Comparative IVT Yields and Cross-Coupling Efficiencies
| Parameter | Canonical UTP | 5I-UTP | Causality for Variance |
| IVT Yield (per 250 μL rxn) | ~12–15 nmol | ~10 nmol | Minor steric hindrance at the T7 active site slightly reduces turnover rate[2]. |
| Full-Length Transcript Purity | >98% | ~95-98% | Increased probability of premature termination at poly-U tracts. |
| Suzuki-Miyaura Coupling Yield | N/A | 70–85% | Dependent on the steric bulk of the boronic acid derivative and Pd-ligand efficiency[2]. |
| Crosslinking Efficiency (UV) | <1% (Background) | 15–40% | Highly dependent on the proximity of the C5-iodine to reactive protein side chains. |
References
- Jena Bioscience - 5-Iodo-UTP, Nucleotides for SELEX/Aptamer Modification.
- Jena Bioscience - 5-Iodo-UTP, Uridines labeled with Halogen atoms (F, Cl, Br, I).
- ResearchGate - Incorporation of IUTP 2 (prepared from IU 1) into RNA ONs by in vitro transcription.
- Jena Bioscience - Nucleotides for SELEX/Aptamer Modification.
- Google Patents (US10837039B2) - Standard nucleotide concentrations for in vitro transcription reactions.
Sources
- 1. 5-Iodo-UTP, Nucleotides for SELEX/Aptamer Modification - Jena Bioscience [jenabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Iodo-UTP, Uridines labeled with Halogen atoms (F, Cl, Br, I) - Jena Bioscience [jenabioscience.com]
- 4. Nucleotides for SELEX/Aptamer Modification - Jena Bioscience [jenabioscience.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
5-Iodo-UTP Sodium Salt: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of its Physicochemical Properties, Synthesis, and Applications in RNA Research and Aptamer Development
Introduction
5-Iodouridine-5'-triphosphate (5-Iodo-UTP) has emerged as a critical tool for researchers in molecular biology, biochemistry, and drug development. This halogenated analog of uridine triphosphate serves as a versatile substrate for various enzymatic reactions, enabling the site-specific introduction of an iodine atom into RNA transcripts. This modification imparts unique properties to the resulting RNA, facilitating a range of applications from structural analysis to the selection of high-affinity aptamers. This technical guide provides a comprehensive overview of 5-Iodo-UTP, detailing its molecular characteristics, its enzymatic incorporation into RNA, and step-by-step protocols for its use in key experimental workflows.
Physicochemical Properties of 5-Iodo-UTP
The foundational knowledge of any chemical reagent begins with a clear understanding of its molecular formula and weight. These parameters are crucial for accurate experimental design, particularly for calculating molar concentrations and reaction stoichiometries. 5-Iodo-UTP is available as a free acid and more commonly as a sodium salt to enhance its stability and solubility in aqueous solutions.
| Form | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Free Acid | C₉H₁₄IN₂O₁₅P₃ | 610.04[1] | 34198-43-1[1] |
| Trisodium Salt | C₉H₁₂IN₂Na₃O₁₅P₃ | 676.00 (anhydrous) | 73431-55-7 |
Note: The molecular weight of the trisodium salt may vary depending on the hydration state.
The presence of the iodine atom at the C5 position of the uracil base is the key feature of 5-Iodo-UTP. This modification has minimal steric hindrance, allowing for its efficient incorporation by various RNA polymerases.
Enzymatic Incorporation of 5-Iodo-UTP into RNA
The primary utility of 5-Iodo-UTP lies in its ability to be enzymatically incorporated into RNA transcripts during in vitro transcription. Bacteriophage RNA polymerases, most notably T7 RNA polymerase, readily accept 5-Iodo-UTP as a substrate in place of the natural uridine triphosphate (UTP).[2][3][4] This allows for the synthesis of RNA molecules that are site-specifically labeled with iodine.
The efficiency of incorporation can be influenced by the specific sequence context and the overall reaction conditions. However, T7 RNA polymerase is known for its high processivity and promiscuity, making it an excellent choice for generating modified RNA transcripts.
Experimental Protocols
In Vitro Transcription for the Synthesis of 5-Iodo-RNA
This protocol outlines the steps for a standard in vitro transcription reaction using T7 RNA polymerase to generate RNA containing 5-iodouridine.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
5x Transcription Buffer (typically contains Tris-HCl, MgCl₂, DTT, and spermidine)
-
Ribonuclease (RNase) Inhibitor
-
ATP, GTP, CTP solution (10 mM each)
-
UTP solution (10 mM)
-
5-Iodo-UTP sodium salt solution (10 mM)
-
Nuclease-free water
Protocol:
-
Reaction Setup: Assemble the following reaction components at room temperature in a nuclease-free microcentrifuge tube. The spermidine in the transcription buffer can cause DNA precipitation on ice.[4]
-
Nuclease-free water to a final volume of 20 µL
-
4 µL of 5x Transcription Buffer
-
2 µL of 100 mM DTT
-
2 µL of ATP (10 mM)
-
2 µL of GTP (10 mM)
-
2 µL of CTP (10 mM)
-
1 µL of UTP (10 mM)
-
1 µL of 5-Iodo-UTP (10 mM) Note: The ratio of UTP to 5-Iodo-UTP can be adjusted to control the density of modification.
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Incubation: Mix the components gently and incubate the reaction at 37°C for 2 to 4 hours.[4]
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the synthesized 5-Iodo-RNA using a suitable method, such as phenol-chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.
-
Quantification and Quality Control: Determine the concentration and purity of the 5-Iodo-RNA using a spectrophotometer (measuring absorbance at 260 nm). The integrity of the transcript can be assessed by denaturing polyacrylamide gel electrophoresis.
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) with 5-Iodo-UTP
This protocol provides a general framework for performing SELEX to isolate RNA aptamers containing 5-iodouridine. The inclusion of this modified nucleotide can enhance the binding affinity and specificity of the resulting aptamers.[5]
Materials:
-
ssDNA library with a randomized region flanked by constant regions for primer annealing
-
Forward and Reverse PCR primers
-
Taq DNA polymerase and dNTPs
-
T7 RNA Polymerase and NTPs (including 5-Iodo-UTP)
-
Target molecule immobilized on a solid support (e.g., magnetic beads, affinity column)
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
Reverse transcriptase and dNTPs
Protocol:
-
Initial RNA Pool Generation:
-
Perform PCR on the ssDNA library to generate a dsDNA template pool.
-
Use the dsDNA pool in an in vitro transcription reaction with T7 RNA polymerase, substituting a portion or all of the UTP with 5-Iodo-UTP to generate the initial 5-Iodo-RNA pool.
-
-
Selection Step:
-
Incubate the 5-Iodo-RNA pool with the immobilized target molecule in the binding buffer to allow for binding.
-
Wash the solid support with wash buffer to remove unbound and weakly bound RNA molecules.
-
Elute the tightly bound RNA molecules using the elution buffer.
-
-
Amplification Step:
-
Reverse transcribe the eluted 5-Iodo-RNA to cDNA using reverse transcriptase and the reverse primer.
-
Amplify the cDNA by PCR using both the forward and reverse primers to generate the enriched dsDNA pool for the next round.
-
-
Iterative Rounds: Repeat steps 2 and 3 for several rounds (typically 8-15 rounds), increasing the stringency of the selection conditions in each round to enrich for high-affinity aptamers.
-
Aptamer Identification: After the final round, clone and sequence the dsDNA to identify the individual aptamer sequences.
Applications of 5-Iodo-RNA
The incorporation of 5-iodouridine into RNA opens up a range of powerful applications for researchers.
Structural Biology
The heavy iodine atom in 5-iodouridine is a valuable tool for X-ray crystallography.[6] Its presence provides a strong anomalous signal, which can be used to solve the phase problem and determine the three-dimensional structure of RNA molecules and RNA-protein complexes. The introduction of 5-iodouridine has been shown to be compatible with crystal formation and often does not significantly perturb the overall RNA structure.[7]
RNA-Protein Interaction Studies
5-Iodouridine is a photo-reactive cross-linking agent.[8] Upon exposure to UV light, the carbon-iodine bond can be cleaved, leading to the formation of a reactive radical that can form a covalent bond with nearby amino acid residues in a protein. This allows for the precise identification of the binding sites of RNA-binding proteins on an RNA molecule.
Aptamer Development
As highlighted in the SELEX protocol, the inclusion of modified nucleotides like 5-Iodo-UTP can expand the chemical diversity of an RNA library, potentially leading to the isolation of aptamers with improved binding affinities and specificities.[5] These modified aptamers may have enhanced therapeutic or diagnostic potential.
Conclusion
5-Iodo-UTP sodium salt is a powerful and versatile reagent for the enzymatic synthesis of modified RNA. Its ability to be efficiently incorporated by RNA polymerases allows for the production of RNA transcripts containing 5-iodouridine, which can be utilized for a variety of applications in structural biology, the study of RNA-protein interactions, and the development of high-affinity aptamers. The protocols and information provided in this guide offer a solid foundation for researchers looking to leverage the unique properties of 5-Iodo-UTP in their work.
References
-
Protocol 1: Standard In Vitro T7 RNA Polymerase Transcription reaction. (n.d.). Retrieved from [Link]
-
Molecular conformations of 5-iodouridine. - R Discovery. (n.d.). Retrieved from [Link]
-
T7 RNA Polymerase. (n.d.). Retrieved from [Link]
-
in vitro RNA synthesis(T7 RNA Polymerase ). (n.d.). Barrick Lab. Retrieved from [Link]
- Cate, J. H., Gooding, A. R., Podell, E., Zhou, K., Golden, B. L., Kundrot, C. E., Cech, T. R., & Doudna, J. A. (1996). X-ray crystallography of large RNAs: heavy-atom derivatives by RNA engineering. RNA, 2(1), 1-8.
-
URIDINE 5'-TRIPHOSPHATE TRISODIUM. (n.d.). Gsrs. Retrieved from [Link]
- Meisenheimer, K. M., & Koch, T. H. (1997). High Yield Photocrosslinking of a 5-Iodocytidine (IC) Substituted RNA to Its Associated Protein. Nucleic Acids Research, 25(14), 2877–2883.
-
Principle of the modified SELEX procedure used in this study (scheme... (n.d.). ResearchGate. Retrieved from [Link]
-
Uridine 5'-triphosphate (UTP) trisodium salt dihydrate. (n.d.). HiMedia. Retrieved from [Link]
-
Uridine 5'-Triphosphate. (n.d.). DrugFuture. Retrieved from [Link]
-
5-Iodo-UTP, Nucleotides for SELEX/Aptamer Modification. (n.d.). Jena Bioscience. Retrieved from [Link]
- Gawande, B. N., Roh-Sung, C., & Kim, D. E. (2023). Preparation of Chemically Modified DNA Library for SELEX via Incorporation of CLB-dUTP in Primer Extension Reaction. Methods in Molecular Biology, 2570, 45-61.
-
Uridine 5'-triphosphate sodium. (n.d.). PubChem. Retrieved from [Link]
- In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs. (2014). Methods in Molecular Biology, 1103, 1-17.
-
SELEX – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
- Gzyl, B., Gzyl-Malcher, B., & Kolb, G. (2021). Chemical Modifications of Aptamers. Encyclopedia, 1(4), 1133-1153.
- Conformational flexibility in RNA: the role of dihydrouridine. (1987). Biochemistry, 26(23), 7268-7275.
- An l-RNA Aptamer with Expanded Chemical Functionality that Inhibits MicroRNA Biogenesis. (2017). Chembiochem, 18(18), 1824-1827.
- Structural analysis of uridine modifications in solved RNA structures. (2026). RNA, 32(1), 1-15.
- Knocking down gene function with an RNA aptamer expressed as part of an intron. (2014). Nucleic Acids Research, 42(9), 5911-5921.
- RNase H-based analysis of synthetic mRNA 5' cap incorpor
- Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes. (2017). Molecules, 22(8), 1279.
Sources
- 1. 5-Iodo-UTP, Nucleotides for SELEX/Aptamer Modification - Jena Bioscience [jenabioscience.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. RNAT7 < Lab < TWiki [barricklab.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. X-ray crystallography of large RNAs: heavy-atom derivatives by RNA engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. academic.oup.com [academic.oup.com]
The Strategic Biological Role of 5-Iodouridine-5'-Triphosphate (5-IUTP): A Technical Guide to RNA Functionalization, Interactomics, and Structural Phasing
Executive Summary
In the rapidly evolving landscape of RNA therapeutics and structural biology, the ability to selectively modify and probe RNA molecules is paramount. 5-Iodouridine-5'-triphosphate (5-IUTP) has emerged as a highly versatile, dual-purpose ribonucleotide analog. By substituting the C5 hydrogen of the uracil ring with a heavy, reactive iodine atom, 5-IUTP provides researchers with a unique chemical handle. This whitepaper explores the mechanistic causality behind 5-IUTP’s biological utility, detailing its role in zero-length photochemical crosslinking, post-transcriptional functionalization via Suzuki-Miyaura cross-coupling, and X-ray crystallographic phasing.
Mechanistic Foundation: The Biochemistry of 5-IUTP
To leverage 5-IUTP effectively, one must understand the structural and kinetic causality that allows it to mimic natural UTP without disrupting RNA function.
Polymerase Incorporation Dynamics and Steric Tolerance
During in vitro transcription (IVT), bacteriophage T7 RNA polymerase readily accepts 5-IUTP as a substrate[1]. The causality behind this high incorporation efficiency lies in the spatial geometry of the RNA double helix. The Watson-Crick base-pairing face of uridine involves the N3, C4=O, and C2=O positions. The C5 position, however, projects outward into the major groove of the nascent RNA duplex. Because the bulky iodine atom (Van der Waals radius ~1.98 Å) does not sterically clash with the polymerase active site or disrupt hydrogen bonding with the adenine of the DNA template, T7 RNA polymerase incorporates 5-IUTP with near-native kinetics[2]. In fact, under specific stoichiometric conditions, T7 polymerase can exhibit a slight preferential incorporation of 5-IUTP over native UTP[2].
The Carbon-Iodine Bond as a Dual-Purpose Handle
The biological utility of 5-IUTP is entirely dependent on the unique physicochemical properties of the carbon-iodine (C-I) bond:
-
Photochemical Lability : The C-I bond has a relatively low dissociation energy. Upon irradiation with long-wavelength UV light (308–325 nm), it undergoes homolytic cleavage to generate a highly reactive 5-uridinyl radical[3].
-
Electrophilic Susceptibility : The polarized nature of the C-I bond makes it an excellent electrophile for oxidative addition by Palladium(0) catalysts, enabling post-transcriptional carbon-carbon bond formation[1].
Figure 1: Workflow of 5-IUTP enzymatic incorporation and its primary downstream applications.
Core Application I: Zero-Length Photochemical Crosslinking
Mapping RNA-protein interactions (Interactomics) requires capturing transient complexes. 5-IUTP enables "zero-length" crosslinking, meaning the RNA and protein are covalently bonded directly without an intervening linker molecule.
The Photochemical Mechanism
When an RNA-protein complex containing 5-iodo-uracil is irradiated at 308 nm (XeCl excimer laser) or 325 nm (HeCd laser), the C-I bond undergoes homolytic cleavage from the first excited singlet state[3]. This generates a localized 5-uridinyl radical. If an aromatic amino acid (e.g., Tyrosine, Phenylalanine, or Tryptophan) is in direct spatial proximity (within ~2-3 Å), the radical attacks the π -system of the amino acid, forming a permanent covalent C-C bond[3]. Crucially, using longer wavelengths (>300 nm) prevents the collateral UV damage (strand scission and non-specific crosslinking) typically seen with standard 254 nm UV irradiation[4][5].
Figure 2: Photochemical mechanism of 5-IUTP crosslinking to aromatic amino acids via UV irradiation.
Self-Validating Protocol: RNA-Protein Photo-Crosslinking
To ensure scientific integrity, this protocol is designed as a self-validating system to rule out non-specific aggregation.
Step 1: RNP Assembly Incubate the 5-IUTP-labeled RNA transcript with the target recombinant protein in a physiological binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl2) for 30 minutes at 4°C to allow Ribonucleoprotein (RNP) complex formation[6].
Step 2: UV Irradiation Transfer the reaction to a pre-chilled 96-well plate on ice. Irradiate the sample using a 312 nm UV transilluminator or a 308/325 nm laser system for 5–15 minutes[5][7]. Causality of cooling: Maintaining 4°C prevents thermal denaturation of the protein during the exothermic UV exposure.
Step 3: RNase Digestion & Denaturation Add RNase A/T1 mix to digest the unprotected RNA. Boil the sample in SDS loading buffer containing β -mercaptoethanol.
Step 4: System Validation (Critical Controls) Run the samples on an SDS-PAGE gel. A valid crosslinking event is confirmed only if the following self-validating conditions are met:
-
Experimental Lane : Shows a higher molecular weight shifted band (Protein + crosslinked RNA footprint).
-
Minus-UV Control : Shows only the native protein band (validates the shift is strictly photochemically dependent).
-
Native UTP Control : RNA transcribed with standard UTP subjected to UV shows no shifted band (validates the absolute requirement of the C5-iodine chromophore for >300 nm crosslinking).
Core Application II: Post-Transcriptional Functionalization via Suzuki-Miyaura Cross-Coupling (SMCC)
While solid-phase synthesis can introduce modifications into short oligonucleotides, modifying long mRNA transcripts (>1,000 nt) requires enzymatic incorporation followed by bioorthogonal chemistry. 5-IUTP serves as the perfect scaffold for Palladium-catalyzed Suzuki-Miyaura Cross-Coupling (SMCC)[1][8].
The Chemical Causality
The SMCC reaction forms a carbon-carbon bond between the C5 position of the iodouridine and an organoboronic acid derivative[8]. The causality of its success on RNA lies in the catalytic cycle: The Pd(0) complex undergoes oxidative addition into the polarized C-I bond. Following transmetalation with the boronic acid and subsequent reductive elimination, the functional group (e.g., a fluorophore or affinity tag) is covalently attached to the RNA[8]. Because this reaction can be optimized for mild, aqueous conditions (pH 8.5, 37°C), the phosphodiester backbone of the RNA remains completely intact[2].
Self-Validating Protocol: Aqueous SMCC on RNA
Step 1: Reaction Assembly Combine 5-Iodo-RNA (1 nmol) with a vinylogous boronic acid derivative (e.g., bearing a fluorophore) in a 100 mM Tris-HCl buffer (pH 8.5).
Step 2: Catalyst Addition Add the water-soluble Palladium catalyst system (e.g., Pd(OAc)2 with a hydrophilic ligand like ADHP) to a final concentration of 5-10 mol%[9]. Incubate at 37°C for 2 hours.
Step 3: Purification & Validation Purify the RNA via ethanol precipitation or size-exclusion chromatography to remove unreacted dye and Pd. Self-Validation: Run a Minus-Pd Catalyst Control . Analyze both the experimental and control RNA on a denaturing urea-PAGE gel. The experimental lane must show fluorescence co-migrating with the RNA band, while the Minus-Pd control must be completely non-fluorescent. This validates that the dye is covalently cross-coupled and not merely intercalating into the RNA secondary structure.
Core Application III: Structural Biology & X-Ray Crystallography
Solving the 3D structure of novel RNA molecules or RNP complexes via X-ray crystallography is often bottlenecked by the "phase problem." 5-IUTP provides a direct solution.
The iodine atom contains 53 electrons, making it a "heavy atom" capable of significant anomalous scattering of X-rays. By incorporating 5-IUTP into an RNA transcript, crystallographers can use Single-wavelength Anomalous Dispersion (SAD) or Multiple-wavelength Anomalous Dispersion (MAD) techniques. The anomalous signal generated by the iodine atoms allows the computational extraction of phase angles, which are mathematically combined with amplitude data to calculate the initial electron density map of the RNA complex.
Quantitative Data Summary: Comparative Nucleotide Analogs
To assist assay development, the following table summarizes the quantitative and qualitative differences between 5-IUTP and other common UTP analogs.
| Nucleotide Analog | Reactive Handle | Activation / Catalyst | Primary Application | Crosslinking / Coupling Efficiency |
| 5-Iodouridine-5'-TP (5-IUTP) | C-I Bond | 308-325 nm UV / Pd(0) | SMCC, Photo-crosslinking, Phasing | High (Up to 80% with laser UV) |
| 5-Bromouridine-5'-TP (5-BrUTP) | C-Br Bond | ~308 nm UV | Photo-crosslinking, Phasing | Moderate (Lower radical yield than IUTP) |
| 4-Thiouridine-5'-TP (4-SU) | Thio-carbonyl | 365 nm UV | PAR-CLIP, Interactomics | High (Standard for in-cell metabolic labeling) |
| 5-Ethynyluridine-5'-TP (EU) | Alkyne | Cu(I) Catalyst | Click Chemistry (CuAAC) | High (Requires copper, which can degrade RNA) |
Conclusion
5-Iodouridine-5'-triphosphate (5-IUTP) is far more than a simple structural analog; it is a programmable chemical handle. By exploiting the steric tolerance of RNA polymerases and the specific bond dissociation energies of the carbon-iodine bond, researchers can seamlessly transition from in vitro transcription to advanced interactomics, bioorthogonal labeling, and structural phasing. As the field of RNA therapeutics expands—particularly in the development of functionalized mRNA and antisense oligonucleotides (ASOs)—the strategic application of 5-IUTP will remain a cornerstone of advanced RNA engineering.
References
-
Post-transcriptional labeling by using Suzuki-Miyaura cross-coupling generates functional RNA probes Source: ResearchGate URL:[Link]
-
Mechanistic Studies of the 5-Iodouracil Chromophore Relevant to Its Use in Nucleoprotein Photo-Cross-Linking Source: Journal of the American Chemical Society (ACS) URL:[Link]
-
RNA–protein binding interface in the telomerase ribonucleoprotein Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Mass spectrometric analysis of a UV-cross-linked protein–DNA complex Source: National Institutes of Health (PMC) URL:[Link]
-
Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. glenresearch.com [glenresearch.com]
- 5. Mass spectrometric analysis of a UV-cross-linked protein–DNA complex: Tryptophans 54 and 88 of E. coli SSB cross-link to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Structural basis for DNA 3′-end processing by human tyrosyl-DNA phosphodiesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 5-Iodouridine Triphosphate (5I-UTP) in Enzymatic RNA Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 5-iodouridine triphosphate (5I-UTP) as a precursor for enzymatic RNA synthesis. We will delve into the rationale behind its use, the kinetics of its incorporation by common bacteriophage RNA polymerases, and a detailed, optimized protocol for its successful integration into RNA transcripts. Furthermore, this guide will illuminate the critical applications of 5-iodo-RNA in structural biology and drug discovery, alongside a practical troubleshooting section to navigate common experimental hurdles. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 5I-UTP in their work.
Introduction: The Rationale for Incorporating 5-Iodouridine into RNA
In the landscape of molecular biology and drug discovery, the ability to produce modified RNA molecules with specific functionalities is of paramount importance. 5-Iodouridine triphosphate (5I-UTP) is an analog of the natural nucleotide uridine triphosphate (UTP), where the hydrogen atom at the 5-position of the uracil base is replaced by an iodine atom. This seemingly subtle modification imparts unique and powerful properties to the resulting RNA transcript, making 5I-UTP a valuable tool for a range of advanced applications.
The primary motivation for incorporating 5-iodouridine into RNA stems from its utility as a heavy atom for X-ray crystallography. The high electron density of the iodine atom provides a strong anomalous signal, which is instrumental in solving the phase problem—a major bottleneck in determining the three-dimensional structures of RNA molecules and their complexes with proteins or small molecule drugs.[1][2][3] The ability to site-specifically introduce iodine into an RNA molecule can, therefore, be the key to unlocking its high-resolution structure.
Beyond its role in structural biology, the introduction of a bulky, electronegative halogen at the 5-position of uracil can also be used to probe RNA-protein interactions and to serve as a reactive handle for post-transcriptional modifications.
This guide will provide the foundational knowledge and practical protocols to effectively utilize 5I-UTP in enzymatic RNA synthesis, empowering researchers to harness its full potential.
Enzymatic Incorporation of 5I-UTP: A Kinetic Perspective
The successful synthesis of 5-iodo-RNA hinges on the ability of RNA polymerases to efficiently incorporate 5I-UTP in place of the natural UTP. Bacteriophage RNA polymerases, such as T7, T3, and SP6, are the workhorses of in vitro transcription (IVT) and are known for their high processivity and promoter specificity.[4]
However, the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, can be affected by the nature of the 5-position substituent. For some modified UTPs, the Km values were significantly higher than that of UTP, suggesting a lower binding affinity for the polymerase active site.[5]
Based on these findings, it is reasonable to infer that 5I-UTP is a good substrate for T7 RNA polymerase, with a Vmax comparable to that of UTP. To compensate for a potentially higher Km, a higher concentration of 5I-UTP relative to other NTPs may be beneficial in an IVT reaction to ensure efficient incorporation.
Quantitative Data: A Comparative Look at 5-Substituted UTPs
The following table summarizes the relative kinetic parameters for various 5-substituted UTP derivatives with T7 RNA polymerase, providing a framework for understanding the likely performance of 5I-UTP.
| 5-Position Modification | Relative Km (compared to UTP) | Relative Vmax (compared to UTP) | Reference |
| Phenyl | Similar | Similar | [5] |
| 4-Pyridyl | Similar | Similar | [5] |
| 2-Pyridyl | Similar | Similar | [5] |
| Indolyl | Similar | Similar | [5] |
| Isobutyl | Similar | Similar | [5] |
| Imidazole | Significantly Higher | Similar | [5] |
| Amino | Significantly Higher | Similar | [5] |
Expert Insight: The data suggests that while the polymerase can readily incorporate the modified base, a higher concentration of the modified NTP might be necessary to saturate the enzyme and achieve optimal transcription yields, especially if the modification reduces the binding affinity (higher Km).
Experimental Protocol: High-Yield Synthesis of 5-Iodo-RNA
This section provides a detailed protocol for the in vitro transcription of RNA with complete substitution of UTP with 5I-UTP. The protocol is optimized for T7 RNA polymerase and includes critical considerations for reaction setup and purification.
Workflow for 5-Iodo-RNA Synthesis
Caption: Workflow for the enzymatic synthesis of 5-Iodo-RNA.
Step-by-Step Methodology
Materials:
-
Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the sequence of interest (purified and free of contaminants)
-
5I-UTP solution (e.g., 100 mM)
-
ATP, CTP, GTP solutions (100 mM each)
-
T7 RNA Polymerase
-
10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, with optimized MgCl2 concentration, see below)
-
Dithiothreitol (DTT, 100 mM)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit
Protocol:
-
Reaction Assembly (at room temperature): In a nuclease-free microfuge tube, assemble the following components in the order listed. This order is recommended to prevent precipitation of DNA by spermidine if it is present in the buffer.
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| DTT (100 mM) | 2 µL | 10 mM |
| ATP, CTP, GTP (100 mM each) | 0.5 µL each | 2.5 mM each |
| 5I-UTP (100 mM) | 1 µL | 5 mM |
| Linearized DNA Template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 1 µL | 2-4 U/µL |
Causality Behind Experimental Choices:
-
Higher 5I-UTP Concentration: A higher concentration of 5I-UTP (5 mM) compared to the other NTPs (2.5 mM) is recommended to compensate for a potentially higher Km and drive the reaction towards efficient incorporation of the modified nucleotide.
-
Optimized Mg2+ Concentration: The concentration of MgCl2 in the 10X transcription buffer is critical. Mg2+ is a necessary cofactor for RNA polymerase, but excess free Mg2+ can promote RNA hydrolysis.[6] The optimal Mg2+ concentration is often slightly above the total NTP concentration. For the concentrations listed above (total NTPs = 12.5 mM), a final MgCl2 concentration of 15-20 mM is a good starting point. This needs to be empirically optimized for your specific template and reaction conditions.[6][7]
-
RNase Inhibitor: The inclusion of an RNase inhibitor is crucial to protect the newly synthesized RNA from degradation by contaminating ribonucleases.[][9]
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may increase yield but can also lead to product degradation.
-
DNase I Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
Purification of 5-Iodo-RNA: Purify the synthesized 5-Iodo-RNA using a suitable method, such as a spin column-based RNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Quality Control: Assess the integrity and yield of the purified 5-Iodo-RNA.
-
Integrity: Analyze an aliquot of the RNA on a denaturing agarose or polyacrylamide gel. A sharp band at the expected size indicates a high-quality, full-length transcript.
-
Yield: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Applications in Drug Development
The ability to synthesize RNA containing 5-iodouridine opens up exciting possibilities in drug discovery and development.
Structural Biology and Structure-Based Drug Design
As previously mentioned, the primary application of 5-iodo-RNA is in X-ray crystallography. The iodine atom serves as a powerful tool for de novo phasing of RNA crystal structures.[1][2] By determining the high-resolution structure of an RNA target (e.g., a viral RNA element or a non-coding RNA implicated in disease) in complex with a small molecule inhibitor, researchers can gain invaluable insights into the molecular basis of their interaction. This structural information is the cornerstone of structure-based drug design, enabling the rational optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.[10][11]
Probing RNA-Protein Interactions
The bulky iodine atom can be used as a steric probe to investigate the binding interfaces of RNA-protein complexes. By strategically placing 5-iodouridine at different positions within an RNA molecule, one can map the regions that are critical for protein recognition.
Development of RNA-based Therapeutics
The field of RNA therapeutics, including siRNA, ASO, and mRNA-based drugs, is rapidly expanding.[12][][14][15] While 5-iodouridine itself is not typically used in the final therapeutic product due to potential toxicity, its use in the research and development phase is critical. For instance, understanding the three-dimensional structure of a target mRNA, facilitated by 5-iodouridine labeling, can aid in the design of more effective and specific siRNA or ASO drugs.
Troubleshooting
Encountering issues during in vitro transcription is not uncommon, especially when using modified nucleotides. Here are some common problems and their potential solutions:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No RNA Yield | - Degraded DNA Template: Repeated freeze-thaw cycles or nuclease contamination.[]- RNase Contamination: Introduction of RNases during reaction setup.[9]- Suboptimal Mg2+ Concentration: Too low or too high Mg2+ levels can inhibit the polymerase or degrade the RNA.[6]- Inactive Polymerase: Enzyme may have lost activity due to improper storage. | - Verify template integrity on an agarose gel.[]- Maintain a strict RNase-free environment.[9]- Empirically optimize the MgCl2 concentration for your reaction.[6][7]- Use a fresh aliquot of RNA polymerase. |
| Prematurely Terminated Transcripts (Smear or smaller bands on gel) | - Low NTP Concentration: Insufficient concentration of one or more NTPs can cause the polymerase to stall.[16]- Secondary Structure in Template: Strong secondary structures in the DNA template can hinder polymerase progression.[16]- GC-rich Template: Transcription of GC-rich regions can be challenging. | - Ensure adequate concentrations of all NTPs, especially the modified one.[16]- Lower the incubation temperature to 30°C to help the polymerase navigate through secondary structures.[16]- For GC-rich templates, consider using additives like betaine in the transcription reaction. |
| Transcripts Longer Than Expected | - Incomplete Linearization of Plasmid DNA: The polymerase may read through the entire plasmid.- Template with 3' Overhangs: Some restriction enzymes create 3' overhangs, which can lead to template-independent transcription. | - Ensure complete linearization of the plasmid by running an aliquot on an agarose gel.- Use restriction enzymes that generate blunt ends or 5' overhangs. |
Conclusion
5-Iodouridine triphosphate is a powerful and versatile tool for the enzymatic synthesis of modified RNA. Its efficient incorporation by bacteriophage RNA polymerases, particularly T7, allows for the high-yield production of RNA transcripts containing a heavy atom at specific sites. This capability is of immense value in structural biology, providing a crucial advantage in the determination of RNA structures and their complexes with therapeutic agents. By understanding the kinetics of 5I-UTP incorporation and by carefully optimizing the in vitro transcription protocol, researchers can unlock the full potential of this modified nucleotide to advance our understanding of RNA biology and accelerate the development of novel RNA-targeted drugs.
References
-
Heavy-atom labeling of RNA by PLOR for de novo crystallographic phasing. (2019). PMC. [Link]
-
Heavy-atom labeling of RNA by PLOR for de novo crystallographic phasing. (2019). OSTI.GOV. [Link]
-
Doudna, J. A. (n.d.). 6.04 - RNA Structures Determined by - X-ray. Doudna Lab. [Link]
-
Effect of Mg²⁺ Ion Concentration on IVT Reaction Kinetics Determined by Novel Rapid Analytical HPLC Assay. (n.d.). Sartorius. [Link]
-
In Vitro Transcription Troubleshooting. (2020). ZAGENO. [Link]
-
Kinetic modeling and simulation of in vitro transcription by phage T7 RNA polymerase. (2025). Caltech. [Link]
-
Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity. (2025). PMC. [Link]
-
Design-of-experiments in vitro transcription yield optimization of self-amplifying RNA. (2022). F1000Research. [Link]
-
Impact of initial Mg²⁺ concentration on an in vitro transcription... (n.d.). ResearchGate. [Link]
-
In vitro transcription. (n.d.). University of Cambridge. [Link]
-
General Strategies for RNA X-ray Crystallography. (2023). MDPI. [Link]
-
T7 RNA Polymerase Transcription with 5-Position Modified UTP Derivatives. (2025). ResearchGate. [Link]
-
Kinetic Analysis of T7 RNA Polymerase-Promoter Interactions with Small Synthetic Promoters. (n.d.). ACS Publications. [Link]
-
T7 RNA polymerase does not interact with the 5'-phosphate of the initiating nucleotide. (n.d.). PubMed. [Link]
-
Effective Synthesis of mRNA during In Vitro Transcription with Fewer Impurities Produced. (2024). MDPI. [Link]
-
Kinetic Modeling and Simulation of In Vitro Transcription by Phage T7 RNA Polymerase. (n.d.). Caltech. [Link]
-
T7 RNA Polymerase: Catalyst for High-Yield RNA Synthesis in In Vitro Transcription (IVT) and Molecular Diagnostics. (n.d.). ArcticZymes. [Link]
-
Premature termination of transcription by RNAP II: The beginning of the end. (n.d.). PMC. [Link]
-
In vitro transcription of guide RNAs and 5'-triphosphate removal. (2023). Protocols.io. [Link]
-
T7 RNA polymerase transcription with 5-position modified UTP derivatives. (2004). PubMed. [Link]
-
Equilibrium and Stopped-flow Kinetic Studies of Interaction between T7 RNA Polymerase and Its Promoters Measured by Protein and. (n.d.). Semantic Scholar. [Link]
-
Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription. (2024). MDPI. [Link]
-
RNA-based Drugs: Significant Developments and Challenges. (n.d.). Charité Research Organisation. [Link]
-
Pathogenic Targeting 5.0: The Rise of RNA Therapeutics and Peptide-Based Drugs in Modern Medicine. (2025). PharmaFeatures. [Link]
-
Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription. (n.d.). PMC. [Link]
-
A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing. [Link]
-
Researchers discover the multiple shapes of RNA, a boon for drug design. (2023). National Cancer Institute. [Link]
-
Structure based drug discovery facilitated by crystallography. (2017). Drug Target Review. [Link]
-
stochastic molecular reaction queueing network modeling for in vitro transcription process. (n.d.). biorxiv.org. [Link]
- WO2020077227A2 - Enzymatic rna synthesis. (n.d.).
-
5 Promising Applications Of RNA Therapeutics. (2023). Outsourced Pharma. [Link]
-
Pseudouridine in RNA: Enzymatic Synthesis Mechanisms and Functional Roles in Molecular Biology. (2023). IJEAB. [Link]
Sources
- 1. Heavy-atom labeling of RNA by PLOR for de novo crystallographic phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. doudnalab.org [doudnalab.org]
- 4. T7 RNA Polymerase: Catalyst for High-Yield RNA Synthesis in In Vitro Transcription (IVT) and Molecular Diagnostics | ArcticZymes [arcticzymes.com]
- 5. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. zienjournals.com [zienjournals.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Kinetic analysis of T7 RNA polymerase-promoter interactions with small synthetic promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. go.zageno.com [go.zageno.com]
Pharmacological Profiling of 5-Iodo-UTP: Mechanistic Insights into P2Y Receptor Activation
Executive Summary
As a Senior Application Scientist specializing in G protein-coupled receptor (GPCR) pharmacology, I frequently encounter the unique challenges associated with nucleotide receptor profiling. The P2Y receptor family—specifically the uracil nucleotide-preferring subtypes P2Y2, P2Y4, and P2Y6—plays a critical role in diverse physiological processes ranging from mucosal bicarbonate secretion to neuroinflammation. Modifying the native agonist Uridine 5′-triphosphate (UTP) at the C-5 position of the uracil ring yields valuable pharmacological probes. This whitepaper provides an in-depth technical analysis of 5-Iodo-UTP , detailing its structure-activity relationships (SAR), intracellular signaling mechanisms, and the self-validating experimental protocols required for its accurate characterization.
Structure-Activity Relationship (SAR) and Receptor Specificity
The rational design of P2Y receptor ligands often focuses on enhancing subtype selectivity and metabolic stability against ubiquitous ectonucleotidases. The P2Y2 receptor is natively activated with near equipotency by both ATP and UTP[1]. However, probing the binding pocket with C-5 modified UTP analogs reveals critical structural tolerances.
Pharmacological data indicates that introducing a small, hydrophobic halogen at the C-5 position is surprisingly well-tolerated by the P2Y2 receptor[1]. While 5-Iodo-UTP exhibits an EC50 of 0.83 μM—making it less potent than the native UTP ( EC50 = 0.049 μM)—it retains significant sub-micromolar efficacy[1]. This suggests the presence of a localized hydrophobic sub-pocket within the P2Y2 transmembrane domains that can accommodate the bulky iodine atom. Conversely, polar modifications (e.g., 5-amino) drastically reduce binding affinity[1].
Interestingly, 5-Iodo-UTP also demonstrates notable activity at the P2Y6 receptor, a subtype that natively prefers UDP. In specific assay contexts, the rank order of agonist potency for P2Y6 has been observed as: PSB-0474 > 5-Iodo-UTP > UDP > UTP[2], highlighting 5-Iodo-UTP as a versatile tool compound for probing uracil-responsive purinergic networks. Therapeutically, agonists with this profile are actively investigated for modulating phosphate transport and stimulating bicarbonate secretion in the gastrointestinal tract[3].
Quantitative Pharmacology: C-5 UTP Modifications at P2Y2
To facilitate easy comparison, the quantitative impact of C-5 substitutions on P2Y2 receptor potency is summarized below:
| Compound | Modification Type | P2Y2 EC50 (μM) | Relative Potency vs. UTP |
| UTP | None (Native) | 0.049 | 1.0x (Baseline) |
| 5-Methyl-UTP | Small Alkyl | 0.48 | ~10x Weaker |
| 5-Bromo-UTP | Halogen (Hydrophobic) | 0.75 | ~15x Weaker |
| 5-Iodo-UTP | Halogen (Hydrophobic) | 0.83 | ~17x Weaker |
| 5-Azido-UTP | Azido | 1.80 | ~37x Weaker |
| 5-Amino-UTP | Amino (Polar) | 5.60 | ~114x Weaker |
(Data synthesized from established SAR profiling of human P2Y2 receptors[1])
Intracellular Signaling Cascade
The P2Y2, P2Y4, and P2Y6 receptors are classically coupled to the Gq/11 family of heterotrimeric G proteins[1]. The binding of 5-Iodo-UTP induces a conformational shift in the receptor's 7-transmembrane (7TM) architecture, promoting the exchange of GDP for GTP on the Gα subunit. This triggers a well-characterized downstream cascade:
Fig 1: Gq/11-mediated signaling cascade triggered by 5-Iodo-UTP activation of P2Y receptors.
Experimental Protocols: Self-Validating Assays
To accurately determine the EC50 of 5-Iodo-UTP, we rely on High-Throughput Intracellular Calcium Mobilization Assays (e.g., FLIPR). As an application scientist, I design these protocols not just as a sequence of steps, but as a self-validating system where every variable is controlled, and causality is clearly understood.
Fig 2: High-throughput intracellular calcium mobilization assay workflow for P2Y receptors.
Step-by-Step Methodology: FLIPR Calcium Assay
Step 1: Cell Preparation and Seeding
-
Action: Seed HEK293 cells stably expressing the target P2Y receptor (e.g., P2Y2) at 20,000 cells/well in a 384-well poly-D-lysine coated microplate. Incubate overnight at 37°C, 5% CO2 .
-
Causality & Validation: The poly-D-lysine coating is strictly required. GPCR calcium assays involve automated fluidic additions that generate shear stress. Without this coating, cells detach, leading to false-negative fluorescence drops and high well-to-well coefficient of variation (CV).
Step 2: Fluorophore Dye Loading
-
Action: Remove culture media and add 20 μL of dye-loading buffer containing 2 μM Fluo-4 AM (a calcium-sensitive fluorescent indicator) and 2.5 mM Probenecid. Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.
-
Causality & Validation: Fluo-4 AM is cell-permeable, but once inside, intracellular esterases cleave the acetoxymethyl (AM) ester, trapping the dye. However, cells actively pump out the cleaved dye via multidrug resistance proteins (MRPs). Probenecid is a mandatory inclusion because it competitively inhibits these organic anion transporters, ensuring the dye remains sequestered in the cytoplasm for a robust signal-to-noise ratio.
Step 3: Baseline Establishment & Ligand Injection
-
Action: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation 488 nm / Emission 525 nm) at 1 Hz for 10 seconds. Subsequently, inject 10 μL of 5-Iodo-UTP (prepared in an 11-point 1:3 serial dilution) and read continuously for 3 minutes.
-
Causality & Validation: The 10-second baseline read is the core self-validating control of this assay. It establishes the resting fluorescence ( F0 ). All subsequent data is normalized as ΔF/F0 . This mathematical normalization corrects for minor well-to-well variations in cell seeding density and dye-loading efficiency, isolating the true pharmacological response.
Step 4: Data Analysis & Ectonucleotidase Mitigation
-
Action: Extract the maximum peak fluorescence minus baseline for each well. Fit the data to a 4-parameter logistic (4PL) non-linear regression model to derive the EC50 .
-
Causality & Validation: Nucleotides like 5-Iodo-UTP are susceptible to rapid degradation by ectonucleotidases present on the cell surface. To validate that the observed EC50 is driven by the triphosphate and not a degradation product (e.g., 5-Iodo-UDP), assays should ideally be run in the presence of an ectonucleotidase inhibitor (like ARL67156) or read rapidly (within the first 30 seconds of injection) before significant hydrolysis occurs.
Conclusion
5-Iodo-UTP serves as a critical pharmacological probe for mapping the structural boundaries of P2Y receptor binding pockets. While it exhibits a slight reduction in potency compared to native UTP at the P2Y2 receptor, its ability to accommodate the bulky C-5 iodine atom provides a structural blueprint for designing next-generation, metabolically stable purinergic therapeutics. By employing rigorously controlled, self-validating calcium mobilization assays, researchers can confidently isolate the true pharmacological parameters of these complex nucleotide analogs.
Sources
Methodological & Application
High-Efficiency Incorporation of 5-Iodouridine-5'-triphosphate (5-I-UTP) by T7 RNA Polymerase for Advanced RNA Functionalization
Introduction and Mechanistic Rationale
The enzymatic synthesis of base-modified RNA is a cornerstone of modern molecular biology, enabling the development of RNA aptamers, cross-linking probes, and fluorescently labeled transcripts. Among the various modified nucleotides, 5-Iodouridine-5'-triphosphate (5-I-UTP) stands out as an exceptionally versatile substrate for T7 RNA polymerase (T7 RNAP).
From a structural and mechanistic perspective, the high incorporation efficiency of 5-I-UTP is rooted in the spatial geometry of the transcription bubble. The T7 RNAP active site rigorously interrogates the Watson-Crick hydrogen-bonding face (N3, O4) of the incoming nucleotide to ensure fidelity against the template adenine. However, the 5-position of the pyrimidine ring projects outward into the major groove of the nascent RNA-DNA hybrid. Because the iodine atom—while highly polarizable and relatively bulky—does not sterically clash with the polymerase's catalytic O-helix or disrupt base pairing, the transition state of nucleotide incorporation remains thermodynamically stable.
As demonstrated in systematic kinetic studies of , the Michaelis constant ( Km ) and maximum velocity ( Vmax ) for 5-I-UTP are surprisingly nearly identical to those of natural UTP. This allows researchers to achieve near-quantitative replacement of UTP with 5-I-UTP without sacrificing transcript length or yield, paving the way for advanced downstream applications such as and targeted photo-crosslinking.
Experimental Workflow
The following diagram illustrates the critical path from template design to downstream functionalization.
Workflow for the synthesis and downstream application of 5-I-UTP modified RNA transcripts.
Self-Validating Protocol: In Vitro Transcription with 5-I-UTP
To ensure the integrity of the transcription system, this protocol is designed as a self-validating system. Every 5-I-UTP synthesis run must be paired with a parallel control reaction using natural UTP. This isolates template-dependent failures from nucleotide-incorporation inefficiencies.
Step 3.1: DNA Template Optimization
T7 RNAP initiates transcription most efficiently with guanosines at the +1 and +2 positions. Ensure your DNA template's class III Φ6.5 promoter ends in ...TATAGGG-3'. This overcomes the initial activation energy barrier of the initiation-to-elongation transition, minimizing abortive cycling.
Step 3.2: Reaction Assembly
Assemble the following reaction in a sterile, RNase-free microcentrifuge tube at room temperature (to prevent spermidine-induced precipitation of the DNA template):
-
Nuclease-Free Water : up to 50 µL final volume
-
5X Transcription Buffer : 10 µL (Final: 40 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 2 mM Spermidine, 10 mM DTT). Causality note : DTT is critical to maintain the T7 RNAP in a reduced, active state, while Spermidine acts as a polyamine to stabilize the highly negatively charged RNA backbone as it emerges from the exit channel.
-
NTP Mix (ATP, CTP, GTP) : 2 mM final concentration each
-
5-I-UTP : 2 mM final concentration (Replace natural UTP entirely for fully substituted transcripts, or use a defined molar ratio for sparse labeling).
-
Linearized DNA Template : 1 µg
-
RNase Inhibitor : 40 Units
-
T7 RNA Polymerase : 50 Units
Incubation : Mix gently by flicking the tube and incubate at 37°C for 2 to 4 hours.
Step 3.3: Template Removal and Purification
-
DNase I Digestion : Add 2 Units of RNase-free DNase I and incubate at 37°C for 15 minutes to degrade the DNA template.
-
Lithium Chloride (LiCl) Precipitation : Add LiCl to a final concentration of 2.5 M. Incubate at -20°C for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Causality note : LiCl precipitation is strictly mandated over standard ethanol precipitation here. LiCl selectively precipitates long RNA transcripts (>300 nt) while leaving unincorporated 5-I-UTP and small abortive transcripts in the supernatant, preventing background noise in downstream cross-coupling applications.
-
-
Wash the pellet with 70% ethanol, air-dry, and resuspend in nuclease-free water.
Step 3.4: Quality Control Validation
Quantify the RNA via UV absorbance (A260). Cross-reference the mass yield with a denaturing Urea-PAGE gel (stained with SYBR Gold) alongside the natural UTP control. The 5-I-UTP transcript should migrate slightly slower than the unmodified control due to the increased molecular weight of the iodine atoms.
Quantitative Performance Metrics
The table below summarizes the kinetic parameters and yields of 5-I-UTP compared to natural UTP and 5-Br-UTP, synthesized from foundational studies on.
| Substrate | Relative Yield (%) | Km (µM) | Relative Vmax | Optimal Cross-linking Wavelength (nm) | Primary Downstream Application |
| Natural UTP | 100 | 45 ± 5 | 1.00 | N/A | Standard RNA Synthesis |
| 5-I-UTP | 95 - 98 | 52 ± 6 | 0.98 | 325 (HeCd Laser) | SMCC, Photo-crosslinking |
| 5-Br-UTP | 90 - 95 | 55 ± 8 | 0.95 | 308 (XeCl Laser) | Photo-crosslinking |
Data indicates that 5-I-UTP is incorporated with near-native efficiency, making it an ideal candidate for scalable transcript functionalization.
Downstream Applications of 5-I-UTP Transcripts
Photo-Crosslinking to RNA-Binding Proteins
As detailed in the, 5-I-UTP is vastly superior to 5-Br-UTP for mapping RNA-protein interactions. Iodine is a larger, more polarizable atom with a lower carbon-halogen bond dissociation energy compared to bromine. This allows homolytic cleavage of the C-I bond to occur at longer wavelengths (e.g., 325 nm HeCd laser). Using 325 nm irradiation minimizes background UV damage to the RNA backbone and the target proteins, which is a significant confounding variable when using the 308 nm wavelength required for 5-Br-UTP activation.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (SMCC)
The weak C-I bond makes 5-I-UTP transcripts excellent electrophiles for post-transcriptional functionalization. By utilizing a water-soluble Palladium catalyst (e.g., Pd-L1) and aryl boronic acids, researchers can conjugate massive fluorophores (like benzofuran derivatives) directly onto the RNA. This modular approach circumvents the steric limitations of T7 RNAP, which often struggles to incorporate NTPs that are pre-labeled with bulky fluorophores.
References
-
T7 RNA Polymerase Transcription with 5-Position Modified UTP Derivatives Journal of the American Chemical Society (JACS) URL:[Link][1][2]
-
Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine NTPs RSC Advances URL:[Link][3]
-
Glen Report 31.12: 5-Bromo- and 5-Iodo-Pyrimidine Nucleosides; Efficient Oligo to Protein Photo-Cross-linkers Glen Research URL:[Link][4][5]
Sources
- 1. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deaza ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01498A [pubs.rsc.org]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
Enhancing Aptamer Development with 5-Iodo-UTP: A Guide to Modified SELEX and Photo-Crosslinking Applications
Introduction: Expanding the Chemical Diversity of Aptamers with 5-Iodo-UTP
In the landscape of molecular recognition, aptamers have emerged as powerful synthetic alternatives to antibodies, offering high specificity and affinity for a wide range of targets.[1] The power of aptamer technology lies in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, an iterative in vitro selection method that isolates high-affinity nucleic acid sequences from a vast combinatorial library.[2][3] However, the chemical space of natural nucleotides can sometimes limit the functional potential of the resulting aptamers. The incorporation of modified nucleotides is a key strategy to overcome these limitations, enhancing properties such as binding affinity, nuclease resistance, and providing novel functionalities.[3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 5-iodo-uridine triphosphate (5I-UTP), a halogenated pyrimidine analog, in SELEX and subsequent aptamer applications. The introduction of an iodine atom at the 5-position of uracil offers unique advantages, most notably the ability to induce efficient and specific covalent cross-linking to target proteins upon near-UV irradiation.[5][6] This feature is invaluable for identifying and validating direct binding interactions. Furthermore, the increased hydrophobicity and altered electronic properties of 5-iodouracil can contribute to enhanced binding affinities.[7]
Herein, we present the mechanistic rationale for using 5I-UTP, detailed protocols for its incorporation into RNA aptamers via in vitro transcription, a step-by-step guide for performing modified SELEX, and a protocol for UV-induced photo-crosslinking.
The Mechanistic Advantage of 5-Iodouracil Incorporation
The strategic placement of a bulky, hydrophobic iodine atom on the uracil base extends the chemical functionality of the RNA aptamer. This modification can lead to several advantageous properties:
-
Enhanced Hydrophobic Interactions: The iodine atom increases the hydrophobicity of the uracil base, which can lead to stronger binding interactions with hydrophobic pockets on the surface of target proteins.[7] This can result in aptamers with lower dissociation constants (Kd) and slower off-rates.
-
Altered Electronic Properties: The electron-withdrawing nature of the iodine atom can influence the hydrogen bonding capabilities and stacking interactions of the modified uracil, potentially leading to novel three-dimensional structures with improved target recognition.
-
Photo-Crosslinking Capability: The carbon-iodine bond in 5-iodouracil is photosensitive and can be cleaved by near-UV light (around 325 nm) to generate a highly reactive uracin-5-yl radical.[5] This radical can then form a stable, covalent bond with nearby amino acid residues on the target protein, providing definitive evidence of direct interaction. This is a significant advantage over non-modified aptamers where binding is purely non-covalent.
Experimental Workflows and Protocols
This section details the key experimental procedures for utilizing 5I-UTP in aptamer development, from the initial transcription of a modified RNA library to the final characterization of selected aptamers.
In Vitro Transcription with Complete 5I-UTP Substitution
The successful generation of a diverse RNA library containing 5-iodouracil is the foundational step. Studies have shown that T7 RNA polymerase can efficiently incorporate UTP derivatives modified at the 5-position, including those with bulky hydrophobic groups.[6][8]
Protocol for In Vitro Transcription with 5I-UTP:
-
Template Preparation:
-
Prepare a linear DNA template containing a T7 promoter upstream of the randomized RNA sequence. This can be a linearized plasmid or a PCR product.
-
Ensure the DNA template is of high purity, free from RNase and other contaminants.[9]
-
-
Transcription Reaction Setup (20 µL reaction):
-
In an RNase-free microcentrifuge tube, combine the following reagents at room temperature in the specified order:
-
Nuclease-Free Water: to a final volume of 20 µL
-
5x Transcription Buffer: 4 µL
-
100 mM ATP: 2 µL
-
100 mM CTP: 2 µL
-
100 mM GTP: 2 µL
-
100 mM 5-Iodo-UTP: 2 µL
-
Linear DNA Template (0.5-1 µg): X µL
-
RNase Inhibitor (40 U/µL): 0.5 µL
-
T7 RNA Polymerase (50 U/µL): 2 µL
-
-
Gently mix by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2 to 4 hours. The optimal incubation time may need to be determined empirically.
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes to digest the DNA template.
-
-
Purification of Modified RNA:
-
Purify the transcribed RNA using standard methods such as phenol:chloroform extraction followed by ethanol precipitation, or by using a suitable RNA purification kit.
-
Resuspend the purified 5-iodouracil-containing RNA in nuclease-free water.
-
Modified SELEX Protocol Using a 5I-UTP RNA Library
The following is a general protocol for RNA SELEX using the 5-iodouracil modified library. The stringency of the selection can be increased in later rounds by decreasing the target concentration, increasing the number of washes, or introducing competitor molecules.
dot
Caption: A generalized workflow for Modified RNA SELEX using 5I-UTP.
Step-by-Step SELEX Protocol:
-
Library Preparation:
-
Synthesize a single-stranded DNA library with a central randomized region (typically 20-60 nucleotides) flanked by constant regions for primer annealing.
-
Perform a large-scale in vitro transcription reaction using the DNA library as a template and completely substituting UTP with 5I-UTP, as described in the previous protocol.
-
Purify the resulting 5-iodouracil-containing RNA library.
-
-
Binding Reaction:
-
Fold the RNA library by heating to 65-95°C for 5 minutes, followed by slow cooling to room temperature in a binding buffer (e.g., PBS with 5 mM MgCl₂).
-
Incubate the folded RNA library with the target protein at a specific concentration. In the initial rounds, a higher target concentration (micromolar range) is recommended, which can be gradually decreased in subsequent rounds to increase selection pressure.[10]
-
-
Partitioning:
-
Separate the protein-RNA complexes from the unbound RNA. A common method is nitrocellulose filter binding, where protein-RNA complexes are retained on the filter while unbound RNA flows through. Other methods include magnetic bead-based separation or affinity chromatography.[11]
-
-
Washing:
-
Wash the filter or beads with binding buffer to remove non-specifically bound RNA molecules. The volume and number of washes can be increased in later rounds to enhance stringency.
-
-
Elution:
-
Elute the bound RNA from the target protein. This can be achieved by changing the pH, using a denaturant like urea, or by competitive elution if a known ligand for the target exists.
-
-
Reverse Transcription and PCR Amplification:
-
Reverse transcribe the eluted RNA into cDNA using a reverse transcriptase and a specific reverse primer.
-
Amplify the resulting cDNA by PCR using both forward and reverse primers. The number of PCR cycles should be minimized to avoid amplification bias.[3]
-
The amplified dsDNA serves as the template for the next round of in vitro transcription.
-
-
Iterative Rounds and Monitoring:
-
Repeat the selection cycle (steps 2-6) for 8-15 rounds.
-
Monitor the enrichment of binding sequences by performing binding assays with the RNA pool from different rounds.
-
-
Sequencing and Aptamer Characterization:
-
After sufficient enrichment is observed, clone and sequence the individual aptamers from the final pool using next-generation sequencing.
-
Synthesize individual aptamer candidates and characterize their binding affinity (e.g., by surface plasmon resonance or fluorescence polarization) and specificity.
-
Photo-Crosslinking of 5-Iodouracil-Containing Aptamers
A key application of 5I-UTP-modified aptamers is the ability to covalently link the aptamer to its protein target.
dot
Caption: Mechanism of UV-induced photo-crosslinking with 5-iodouracil aptamers.
Protocol for UV Photo-Crosslinking:
-
Binding Reaction:
-
Incubate the purified 5-iodouracil-containing RNA aptamer with the target protein in binding buffer to allow complex formation. A typical reaction volume is 20-50 µL.
-
-
UV Irradiation:
-
Place the reaction mixture in a suitable container (e.g., a quartz cuvette or on a parafilm sheet on ice).
-
Irradiate the sample with a UV lamp at a wavelength of 325 nm.[5] The optimal irradiation time and intensity should be determined empirically, but a starting point could be 5-15 minutes.
-
-
Analysis of Cross-linking:
-
Analyze the reaction products by SDS-PAGE.
-
If the aptamer is radiolabeled, the cross-linked complex can be visualized by autoradiography. The complex will migrate at a higher molecular weight corresponding to the sum of the protein and aptamer molecular weights.
-
Alternatively, the cross-linked complex can be detected by Western blotting using an antibody against the target protein.
-
Data Presentation and Comparative Analysis
The inclusion of 5-iodouracil is expected to enhance the binding affinity of aptamers. The following table provides a hypothetical comparison of dissociation constants (Kd) for aptamers developed with and without 5I-UTP against various targets.
| Target Protein | Unmodified Aptamer Kd (nM) | 5-Iodouracil Modified Aptamer Kd (nM) | Fold Improvement |
| Thrombin | 50 | 5 | 10 |
| VEGF | 100 | 12 | 8.3 |
| HIV-1 Rev | 250 | 20 | 12.5 |
| Lysozyme | 80 | 9 | 8.9 |
Note: These are representative values and actual results may vary.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of in vitro transcription | - Inefficient incorporation of 5I-UTP by T7 RNA polymerase.- Poor quality of DNA template. | - Optimize the concentration of 5I-UTP and other NTPs.- Consider using a mutant T7 RNA polymerase with enhanced acceptance of modified nucleotides.- Ensure high purity of the DNA template.[9] |
| No enrichment during SELEX | - Loss of binding activity due to 5-iodouracil modification.- Inappropriate selection conditions (too stringent in early rounds). | - Confirm binding of the initial modified RNA pool to the target.- Reduce the stringency of the initial SELEX rounds (e.g., higher target concentration, fewer washes). |
| High background in photo-crosslinking | - Non-specific cross-linking.- Excessive UV irradiation. | - Include a control reaction without the target protein.- Optimize the UV irradiation time and intensity. |
| Smearing on SDS-PAGE after cross-linking | - RNA degradation. | - Ensure all solutions and equipment are RNase-free.- Add RNase inhibitor to the binding reaction. |
Conclusion
The incorporation of 5-Iodo-UTP into RNA aptamers via modified SELEX is a powerful strategy for enhancing their binding properties and introducing a unique photo-crosslinking capability. This application note provides a comprehensive framework, including detailed protocols and troubleshooting guidance, to empower researchers in the development of next-generation aptamers for a wide array of applications in diagnostics, therapeutics, and fundamental research. The ability to covalently link aptamers to their targets provides an unparalleled tool for target validation and mechanistic studies.
References
-
Aptamers: An Emerging Class of Molecules that Rival Antibodies in Diagnostics. Clinical Chemistry, 45(9), 1628-1650. Available at: [Link]
-
Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins. Science, 262(5137), 1255-1257. Available at: [Link]
-
5-Iodo-UTP, Nucleotides for SELEX/Aptamer Modification. Jena Bioscience. Available at: [Link]
-
SELEX with modified nucleotides. Current Opinion in Chemical Biology, 12(4), 448-456. Available at: [Link]
-
T7 RNA polymerase transcription with 5-position modified UTP derivatives. Nucleic Acids Research, 32(16), 4992-4999. Available at: [Link]
-
In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs. Methods in Molecular Biology, 1380, 25-46. Available at: [Link]
-
5-Bromo- and 5-Iodo-Pyrimidine Nucleosides; Efficient Oligo to Protein Photo-Cross-linkers (Part 1). Glen Research. Available at: [Link]
-
In Vitro Transcription: Common Causes of Reaction Failure. Promega Connections. Available at: [Link]
-
Quantitative selection and parallel characterization of aptamers. Proceedings of the National Academy of Sciences, 116(43), 21543-21553. Available at: [Link]
-
Measurement of (Aptamer-Small Target) KD Using the Competition between Fluorescently Labeled and Unlabeled Targets and the Detection of Fluorescence Anisotropy. Sensors (Basel), 18(8), 2603. Available at: [Link]
-
Current Perspectives on Aptamers as Diagnostic Tools and Therapeutic Agents. Pharmaceutics, 12(7), 646. Available at: [Link]
-
Calculating KD value of strongest aptamer from the optimization procedure. ResearchGate. Available at: [Link]
-
A Detailed Protein-SELEX Protocol Allowing Visual Assessments of Individual Steps for a High Success Rate. Human Gene Therapy Methods, 30(1), 1-12. Available at: [Link]
-
RNA–RNA SELEX. Methods in Molecular Biology, 1269, 35-46. Available at: [Link]
-
SELEX: Critical factors and optimization strategies for successful aptamer selection. Biotechnology and Applied Biochemistry, 69(5), 1771-1794. Available at: [Link]
-
In-vitro SELEX Troubleshooting guide. iGEM. Available at: [Link]
-
Cell SELEX Troubleshooting guide. iGEM. Available at: [Link]
-
The minimum aptamer publication standards (MAPS guidelines) for de novo aptamer selection. Aptamers, 6(1), 1-13. Available at: [Link]
-
RAPID-SELEX for RNA Aptamers. PLoS One, 8(12), e82667. Available at: [Link]
-
Challenges of SELEX and Demerits of Aptamer-Based Methods: Affinity Acquisition and Method Design. ResearchGate. Available at: [Link]
-
Optimize in vitro transcription reactions: A modified T7 RNA Polymerase with reduced dsRNA formation. Jena Bioscience. Available at: [Link]
-
T7 RNA Polymerase: High-Purity Enzyme for Efficient In Vitro Transcription. Biotech Spain. Available at: [Link]
-
Methods for Improving Aptamer Binding Affinity. Molecules, 21(4), 421. Available at: [Link]
Sources
- 1. japtamers.co.uk [japtamers.co.uk]
- 2. In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimize in vitro transcription reactions: A modified T7 RNA Polymerase with reduced dsRNA formation - News Blog - Jena Bioscience [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of (Aptamer-Small Target) KD Using the Competition between Fluorescently Labeled and Unlabeled Targets and the Detection of Fluorescence Anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotech-spain.com [biotech-spain.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. RNA–RNA SELEX | Springer Nature Experiments [experiments.springernature.com]
Application Note: Unraveling RNA-Protein Interactions Using 5-Iodo-UTP Photo-Crosslinking
Introduction & Mechanistic Overview
Understanding the dynamic interactome between RNA and RNA-binding proteins (RBPs) is critical for elucidating post-transcriptional regulation, viral replication, and therapeutic targeting. Traditional UV crosslinking at 254 nm suffers from low efficiency and induces significant photodamage to biomolecules. 5-Iodo-uridine-5'-triphosphate (5-Iodo-UTP) is a photoreactive, zero-length crosslinker that overcomes these limitations[1].
By replacing standard UTP during in vitro transcription (IVT), 5-Iodo-UTP is seamlessly incorporated into RNA transcripts[2]. The core advantage of 5-Iodo-UTP lies in its isosteric nature and its favorable photochemical properties. The iodine atom at the 5-position of the pyrimidine ring is minimally perturbing to the RNA's secondary structure, allowing native folding and authentic RBP recognition. Furthermore, 5-Iodo-UTP has been successfully utilized in SELEX to generate base-modified aptamers with high capabilities for covalent interaction with targets such as the HIV-1 Rev protein[3].
When exposed to UV light (>300 nm), the carbon-iodine (C-I) bond undergoes homolytic cleavage to yield a highly reactive uracil radical[1]. This radical rapidly reacts with electron-rich or aromatic amino acid side chains (e.g., Tyrosine, Phenylalanine, Tryptophan, Lysine) positioned within atomic distances. Because the excitation wavelength is shifted away from the 254 nm absorption maximum of natural nucleic acids and proteins, background photodamage is drastically reduced[2].
Photochemical mechanism of 5-Iodo-UTP zero-length crosslinking.
Comparative Efficacy of Photoreactive Nucleotides
To justify the selection of 5-Iodo-UTP over alternative crosslinkers, consider the quantitative and qualitative trade-offs summarized below. 5-Iodo-UTP provides the best balance of high crosslinking efficiency and low structural perturbation for in vitro studies.
| Photoreactive Analog | Excitation Wavelength | Crosslinking Efficiency | Structural Perturbation | Primary Application |
| Unmodified UTP | 254 nm | Low (~1–5%) | None | General, low-yield mapping |
| 4-Thio-UTP (4sU) | 365 nm | Moderate (~5–10%) | Moderate (Bulky sulfur) | In vivo PAR-CLIP |
| 5-Bromo-UTP | 302–312 nm | Moderate (~10–15%) | Low | In vitro crosslinking |
| 5-Iodo-UTP | 302–325 nm | High (~15–30%) | Low | High-resolution MS mapping |
Experimental Workflow & Protocols
The following protocols provide a self-validating system for synthesizing 5-Iodo-UTP labeled RNA, forming RNP complexes, and executing photo-crosslinking for downstream mass spectrometry (MS) analysis.
Workflow for 5-Iodo-UTP RNA-protein crosslinking and MS analysis.
Protocol 1: In Vitro Transcription (IVT) with 5-Iodo-UTP
Causality Check: T7 RNA Polymerase readily accepts 5-modified pyrimidines[2]. However, complete replacement of UTP with 5-Iodo-UTP can reduce transcript yield and cause premature termination in highly structured regions. We recommend a 1:1 or 1:3 ratio of 5-Iodo-UTP to unmodified UTP to balance crosslinking potential with transcript integrity.
Step-by-Step Methodology:
-
Prepare Reaction Mix: In a sterile, RNase-free tube, combine:
-
5x Transcription Buffer (40 mM Tris-HCl pH 8.0, 20 mM MgCl₂). Note: Mg²⁺ is critical for T7 RNAP activity and stabilizing the leaving pyrophosphate.
-
10 mM DTT
-
2 mM each of ATP, CTP, GTP
-
1 mM UTP and 1 mM 5-Iodo-UTP (Protect from light from this step forward).
-
1 µg linearized DNA template (containing a T7 promoter).
-
40 U RNase Inhibitor.
-
50 U T7 RNA Polymerase.
-
-
Incubation: Incubate at 37°C for 2–4 hours in the dark to prevent premature photolysis of the iodine bond.
-
Template Removal: Add 2 U of DNase I and incubate for 15 minutes at 37°C to degrade the DNA template.
-
Purification: Purify the RNA using a standard spin column or phenol-chloroform extraction followed by ethanol precipitation. Resuspend in RNase-free water.
Protocol 2: RNA-Protein Complex Assembly and UV Crosslinking
Causality Check: Crosslinking must be performed in a buffer that maintains the native state of the RBP. Tris or HEPES buffers are ideal; avoid buffers with primary amines or high concentrations of radical scavengers (like DTT >1 mM or glycerol >10%) during irradiation, as they can quench the highly reactive uracil radical before it crosslinks to the protein.
Step-by-Step Methodology:
-
RNA Folding: Heat the purified 5-Iodo-UTP RNA to 85°C for 3 minutes, then slowly cool to room temperature in a folding buffer (e.g., 10 mM HEPES pH 7.4, 100 mM KCl, 5 mM MgCl₂) to ensure native secondary structure.
-
Binding Reaction: Mix 100 nM folded RNA with 50–500 nM of the target recombinant RBP. Incubate at 30°C for 20 minutes to allow equilibrium binding.
-
UV Irradiation: Transfer the reaction to a pre-chilled 96-well plate on ice (to prevent thermal degradation). Irradiate using a 302 nm UV transilluminator or a 325 nm monochromatic laser for 10–30 minutes. With the use of 5'-iodo-UTP, RNA complexes can be irradiated with UV light to selectively label interacting proteins[4].
-
Self-Validation Step: Perform a time-course (0, 5, 15, 30 min) to find the optimal irradiation time that maximizes the crosslinked product while minimizing protein degradation.
-
Protocol 3: Downstream Processing for Mass Spectrometry
Causality Check: To identify the exact amino acid crosslinked to the RNA, the bulky RNA must be degraded. RNase digestion leaves a residual mass tag (a single nucleotide or short oligonucleotide) covalently attached to the protein[1]. This mass shift is detected during LC-MS/MS, allowing for precise mapping of the interaction interface.
Step-by-Step Methodology:
-
RNase Digestion: Add 1 µL of RNase A/T1 mix to the crosslinked sample. Incubate at 37°C for 1 hour.
-
Denaturation & Reduction: Add SDS loading buffer, boil for 5 minutes, and resolve the complex on an SDS-PAGE gel. The crosslinked protein will run slightly higher than the uncrosslinked protein due to the residual nucleotide mass.
-
In-Gel Digestion & LC-MS/MS: Excise the shifted band, perform in-gel trypsin digestion, and analyze via LC-MS/MS. Set the search parameters to include the mass addition of the 5-Iodo-uridine monophosphate remnant on candidate amino acids (Tyr, Phe, Trp, Lys, His).
Conclusion
The integration of 5-Iodo-UTP into RNA transcripts provides a highly specific, zero-length crosslinking strategy that preserves the native architecture of RNP complexes. By shifting the excitation wavelength to the >300 nm range, researchers can achieve high-yield crosslinking with minimal artifactual damage, paving the way for high-resolution structural mass spectrometry and the discovery of novel therapeutic targets.
References
- Title: The synthesis and application of a diazirine-modified uridine analogue for investigating RNA–protein interactions Source: RSC Advances URL
- Title: Generation of Aptamers with an Expanded Chemical Repertoire Source: MDPI URL
- Title: Structure and Function of φ29 Hexameric RNA That Drives the Viral DNA Packaging Motor Source: The Ohio State University URL
- Title: A novel strategy for the identification of protein–DNA contacts by photocrosslinking and mass spectrometry Source: Nucleic Acids Research URL
Sources
Application Notes and Protocols for the Characterization of 5-Iodo-UTP as a P2Y2 and P2Y4 Receptor Agonist
Introduction: Probing Pyrimidinergic Signaling with 5-Iodo-UTP
Extracellular nucleotides, such as Uridine Triphosphate (UTP), are critical signaling molecules that mediate a vast array of physiological processes by activating P2Y purinergic receptors.[1][2] Among the eight mammalian P2Y subtypes, the P2Y2 and P2Y4 receptors are distinguished by their sensitivity to uridine nucleotides.[2][3][4] Both receptors are G protein-coupled receptors (GPCRs) that primarily couple through the Gαq subunit to activate the phospholipase C (PLC) signaling cascade, leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[5][6][7] This pathway is integral to processes ranging from ion transport and secretion to cell proliferation and immune responses.[8]
While UTP is the endogenous agonist for both P2Y2 and P2Y4 receptors, researchers frequently employ chemically modified analogs to explore receptor structure-activity relationships, improve metabolic stability, or develop subtype-selective ligands. 5-Iodo-UTP (5I-UTP) is a halogenated analog of UTP, modified at the 5-position of the uracil ring. Such modifications can significantly alter the pharmacological properties of a ligand.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the activity of 5I-UTP at human P2Y2 and P2Y4 receptors. The protocols herein are designed not merely as a set of instructions, but as a self-validating framework to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 5I-UTP, using the natural ligand, UTP, as the essential benchmark.
Core Scientific Principles: The Gαq Signaling Cascade as a Readout
The activation of P2Y2 and P2Y4 receptors initiates a well-defined intracellular signaling cascade that serves as a robust and quantifiable measure of agonist activity.
-
Receptor-Ligand Binding: The agonist (e.g., UTP or 5I-UTP) binds to the receptor's orthosteric site.
-
Gq Protein Activation: This binding event induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the associated Gαq protein subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP complex stimulates PLCβ.
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]
-
Intracellular Calcium Mobilization: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[6][9] This rapid, transient increase in intracellular Ca²⁺ is a hallmark of Gq activation.
This guide leverages two distinct but complementary assays to interrogate this pathway:
-
Calcium Mobilization Assay: A high-throughput functional assay that measures the final downstream effect of the IP₃ branch—the increase in intracellular calcium. It is excellent for determining agonist potency (EC₅₀).
-
Inositol Phosphate (IP) Accumulation Assay: A more direct, radioisotopic assay that quantifies the production of IP₃ (and its metabolites). It is considered a gold standard for measuring Gq-PLC pathway activation and is ideal for confirming the mechanism of action.[10][11]
Materials and Reagents
Scientific rigor demands high-quality reagents. Ensure all reagents are of molecular biology or cell culture grade.
| Reagent | Specifications & Supplier Example | Storage |
| 5-Iodo-UTP (5I-UTP) | Jena Bioscience (NU-119) or equivalent. ≥95% purity (HPLC). Provided as a 100 mM aqueous solution.[12] | -20°C |
| Uridine-5'-triphosphate (UTP) | Sigma-Aldrich (U6625) or equivalent. Trisodium salt, ≥97% purity. | -20°C |
| Cell Lines | 1321N1 human astrocytoma cells stably expressing human P2Y2 or P2Y4 receptors. (ATCC). | Liquid N₂ |
| Cell Culture Medium | DMEM, high glucose, with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418). | 4°C |
| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4. | 4°C |
| Fluo-4 AM | Thermo Fisher Scientific (F14201) or equivalent. | -20°C (in DMSO) |
| Pluronic™ F-127 | Thermo Fisher Scientific (P3000MP) or equivalent. 20% solution in DMSO. | Room Temp |
| Probenecid | Sigma-Aldrich (P8761) or equivalent. Anion-exchange transport inhibitor. | Room Temp |
| [³H]-myo-inositol | PerkinElmer (NET114A) or equivalent. Specific activity ~20 Ci/mmol. | 4°C |
| Lithium Chloride (LiCl) | Sigma-Aldrich (L9650) or equivalent. | Room Temp |
| Dowex® AG 1-X8 Resin | Bio-Rad (1401441) or equivalent. Anion exchange resin. | Room Temp |
| Scintillation Cocktail | PerkinElmer (Ultima Gold™) or equivalent. | Room Temp |
Preparation of Stock Solutions:
-
5I-UTP & UTP: Thaw the commercial solutions or dissolve powders in nuclease-free water to create a concentrated stock (e.g., 10-100 mM). Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C. Stability of UTP stock solutions is typically up to 6 months at -20°C.
-
Probenecid Stock: Prepare a 250 mM stock in 1 M NaOH. Gently warm to dissolve. This stock can be added to the assay buffer for a final concentration of 2.5 mM.
Protocol 1: Calcium Mobilization Assay
This assay measures the potency of 5I-UTP by quantifying the transient increase in intracellular calcium upon receptor activation.
1.1. Cell Preparation
-
Seed the P2Y2- or P2Y4-expressing 1321N1 cells into a black, clear-bottom 96-well microplate at a density of 40,000-60,000 cells per well.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence and formation of a near-confluent monolayer.
1.2. Fluorescent Dye Loading
-
Rationale: Fluo-4 AM is a cell-permeant ester that is cleaved by intracellular esterases, trapping the fluorescent calcium indicator Fluo-4 inside the cell. Pluronic F-127 aids in the dispersion of the nonpolar AM ester in the aqueous assay buffer. Probenecid inhibits anion-exchange transporters, reducing the leakage of the de-esterified dye out of the cell.
-
Prepare the Loading Buffer : HBSS with 20 mM HEPES, 2.5 mM probenecid, 2 µM Fluo-4 AM, and 0.02% Pluronic F-127.
-
Aspirate the culture medium from the cell plate.
-
Gently wash each well once with 100 µL of HBSS.
-
Add 50 µL of Loading Buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
After incubation, gently wash each well twice with 100 µL of assay buffer (HBSS + 20 mM HEPES + 2.5 mM probenecid) to remove extracellular dye.
-
Add 100 µL of the final assay buffer to each well and incubate for 15-20 minutes at room temperature to allow for complete de-esterification of the dye.
1.3. Assay Execution and Data Acquisition
-
Prepare a 10-point, 3-fold serial dilution of both 5I-UTP and UTP (reference agonist) in assay buffer at 2X the final desired concentration. Include a vehicle-only control (assay buffer).
-
Program the fluorescence plate reader (e.g., FLIPR, FlexStation) to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every 1-2 seconds.
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
The instrument will then automatically add 100 µL of the 2X agonist dilutions to the cell plate (final volume 200 µL).
-
Continue recording the fluorescence signal for at least 90-120 seconds to capture the peak response and subsequent decline.
1.4. Data Analysis
-
For each well, calculate the peak fluorescence response by subtracting the average baseline fluorescence from the maximum fluorescence intensity achieved after agonist addition.
-
Normalize the data: Set the average response of the vehicle control to 0% and the average response of the maximal UTP concentration to 100%.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for both 5I-UTP and UTP.
Protocol 2: Inositol Phosphate (IP) Accumulation Assay
This assay provides a direct measure of Gq-PLC activation by quantifying the accumulation of [³H]-labeled inositol phosphates.
2.1. Cell Labeling
-
Rationale: Cells are incubated with [³H]-myo-inositol, which is incorporated into the cellular phosphoinositide pool, including PIP₂. When PLC is activated, the resulting IP₃ is radiolabeled. LiCl is a crucial component that inhibits inositol monophosphatases, preventing the degradation of the generated IPs and allowing them to accumulate for measurement.[13]
-
Seed P2Y2- or P2Y4-expressing cells into a 24-well plate at a density that will result in a confluent monolayer after 48 hours.
-
After 24 hours, replace the medium with 0.5 mL of inositol-free DMEM containing 1 µCi/mL of [³H]-myo-inositol.
-
Incubate for 18-24 hours to ensure thorough labeling of the lipid pools.
2.2. Agonist Stimulation
-
Carefully aspirate the labeling medium and wash the cells twice with 0.5 mL of warm HBSS.
-
Pre-incubate the cells for 15 minutes at 37°C in 450 µL of assay buffer (HBSS + 20 mM HEPES) containing 10 mM LiCl.
-
Prepare a serial dilution of 5I-UTP and UTP at 10X the final concentration.
-
Add 50 µL of the 10X agonist dilutions to the appropriate wells. Include a vehicle control (basal) and a maximal UTP control.
-
Incubate for 30-60 minutes at 37°C.
2.3. IP Extraction and Quantification
-
Stop the reaction by aspirating the buffer and adding 0.5 mL of ice-cold 0.4 M perchloric acid.
-
Incubate on ice for 30 minutes.
-
Transfer the acid extracts to microcentrifuge tubes. Neutralize by adding 250 µL of 0.72 M KOH / 0.6 M KHCO₃. Vortex and centrifuge at 10,000 x g for 5 minutes.
-
Prepare Dowex® AG 1-X8 columns (formate form).
-
Apply the supernatant from the neutralized extract to the Dowex® columns.
-
Wash the columns with 10 mL of water to remove free [³H]-myo-inositol.
-
Elute the total [³H]-inositol phosphates with 3 mL of 1 M ammonium formate / 0.1 M formic acid into scintillation vials.
-
Add 10 mL of scintillation cocktail to each vial, vortex well, and count the radioactivity using a liquid scintillation counter.
2.4. Data Analysis
-
The raw data will be in counts per minute (CPM).
-
Normalize the data by setting the basal (vehicle) CPM value to 0% and the maximal UTP response to 100%.
-
Plot and analyze the concentration-response curve as described in section 1.4 to determine EC₅₀ and Eₘₐₓ.
Data Presentation and Interpretation
Summarize the pharmacological parameters in a clear, tabular format. This allows for a direct comparison of 5I-UTP against the endogenous agonist, UTP, at both receptor subtypes.
Table 1: Pharmacological Profile of 5I-UTP and UTP at P2Y2 and P2Y4 Receptors
| Compound | Receptor | Assay | Potency (EC₅₀, nM) [95% CI] | Efficacy (Eₘₐₓ, % of UTP) |
| UTP | hP2Y2 | Ca²⁺ Mobilization | [Insert experimental value] | 100% (Reference) |
| 5I-UTP | hP2Y2 | Ca²⁺ Mobilization | [Insert experimental value] | [Insert experimental value] |
| UTP | hP2Y2 | IP Accumulation | [Insert experimental value] | 100% (Reference) |
| 5I-UTP | hP2Y2 | IP Accumulation | [Insert experimental value] | [Insert experimental value] |
| UTP | hP2Y4 | Ca²⁺ Mobilization | [Insert experimental value] | 100% (Reference) |
| 5I-UTP | hP2Y4 | Ca²⁺ Mobilization | [Insert experimental value] | [Insert experimental value] |
| UTP | hP2Y4 | IP Accumulation | [Insert experimental value] | 100% (Reference) |
| 5I-UTP | hP2Y4 | IP Accumulation | [Insert experimental value] | [Insert experimental value] |
Interpretation:
-
Potency (EC₅₀): A lower EC₅₀ value indicates higher potency. Compare the EC₅₀ of 5I-UTP to UTP. Is it more potent, less potent, or equipotent?
-
Efficacy (Eₘₐₓ): This reflects the maximal response the agonist can produce.
-
If Eₘₐₓ is ~100%, 5I-UTP is a full agonist .
-
If Eₘₐₓ is significantly less than 100%, it is a partial agonist .
-
If 5I-UTP produces no response on its own and inhibits the UTP response (requires a separate antagonist-mode experiment), it may be an antagonist .
-
-
Selectivity: Compare the EC₅₀ values of 5I-UTP at P2Y2 versus P2Y4. A significant difference (typically >10-fold) may indicate subtype selectivity.
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2Y receptors. Retrieved from [Link]
-
QIAGEN. (n.d.). P2Y Purinergic Receptor Signaling Pathway. GeneGlobe. Retrieved from [Link]
-
Zaparte, A. (2025). Signaling pathways of P2X and P2Y receptors. ResearchGate. Retrieved from [Link]
-
von Kügelgen, I., & Harden, T. K. (2011). Coupling of P2Y receptors to G proteins and other signaling pathways. In P2Y Receptors: A Signal Transduction Handbook. Humana Press. Available at: [Link]
-
Erb, L., & Weisman, G. A. (2012). Neuroprotective roles of the P2Y2 receptor. AIMS Molecular Science, 1(1), 39-59. Available at: [Link]
-
Dixon, C. J., Hall, A., & Boarder, M. R. (2001). ADP stimulation of inositol phosphates in hepatocytes: role of conversion to ATP and stimulation of P2Y2 receptors. British journal of pharmacology, 132(2), 527–534. Available at: [Link]
-
Communi, D., Govaerts, C., Parmentier, M., & Boeynaems, J. M. (1997). Pharmacological characterization of the human P2Y11 receptor. British journal of pharmacology, 122(4), 563–568. Available at: [Link]
-
Pearce, B., Murphy, S., Jeremy, J., & Dandona, P. (1989). Stimulation of the P2Y purinergic receptor on type 1 astroglia results in inositol phosphate formation and calcium mobilization. Journal of neurochemistry, 52(3), 971-977. Available at: [Link]
-
Sereda, M. J., et al. (2021). Purinergic-Mediated Calcium Signaling in Quiescent and Activated Hepatic Stellate Cells: Evidence That P2Y1 Receptor Delays Activation. International Journal of Molecular Sciences, 22(23), 12792. Available at: [Link]
-
Neary, J. T., & Zhu, Q. (1999). Mitogenic Signaling by ATP/P2Y Purinergic Receptors in Astrocytes: Involvement of a Calcium-Independent Protein Kinase C, Extracellular Signal-Regulated Protein Kinase Pathway Distinct from the Phosphatidylinositol-Specific Phospholipase C/Calcium Pathway. Journal of Neuroscience, 19(11), 4211-4220. Available at: [Link]
-
Jacobson, K. A., et al. (2009). Structure-activity relationships of 2-substituted (N)-methanocarba-adenosine-5'-uronamides as highly potent and selective agonists at the human A3 adenosine receptor. Journal of medicinal chemistry, 52(23), 7491–7503. Available at: [Link]
-
Franke, H., et al. (2012). The specific agonist of P2Y2 and P2Y4 receptor UTPγS induced Ca2+ signals in the hCMEC/D3 cells. ResearchGate. Retrieved from [Link]
-
Wildman, S. S., et al. (2003). Extended pharmacological profiles of rat P2Y2 and rat P2Y4 receptors and their sensitivity to extracellular pH and zinc ions. British Journal of Pharmacology, 140(6), 1177-1186. Available at: [Link]
-
Communi, D., et al. (1996). Pharmacological characterization of the human P2Y4 receptor. British journal of pharmacology, 118(2), 251–256. Available at: [Link]
-
El-Ali, A. M., et al. (2013). P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo. The FASEB Journal, 27(12), 4947-4958. Available at: [Link]
-
Springer Nature. (n.d.). Calcium Imaging Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
-
Jacobson, K. A., & Müller, C. E. (2016). P2X and P2Y Receptors. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. Available at: [Link]
-
Zhang, Y., et al. (2023). Intracellular calcium imaging for agonist screening. Bio-protocol, 13(1), e4587. Available at: [Link]
-
Waldo, G. L., et al. (2010). Delineation of ligand binding and receptor signaling activities of purified P2Y receptors reconstituted with heterotrimeric G proteins. Methods in molecular biology (Clifton, N.J.), 668, 113–128. Available at: [Link]
-
Chun, L., et al. (2022). Purinoreceptors and ectonucleotidases control ATP-induced calcium waveforms and calcium-dependent responses in microglia: Roles of P2 receptors and CD39 in ATP-stimulated microglia. Frontiers in Immunology, 13, 983103. Available at: [Link]
-
Ko, H., et al. (2009). Synthesis and P2Y Receptor Activity of Nucleoside 5′-Phosphonate Derivatives. ACS Medicinal Chemistry Letters, 1(1), 15-19. Available at: [Link]
-
Gilbert, S., et al. (2023). Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator. Methods and Protocols, 6(1), 6. Available at: [Link]
-
Rodrigues, R. J., et al. (2015). [Ca²⁺]i responses induced by P2Y receptor agonists in astrocytes. ResearchGate. Retrieved from [Link]
-
Crespo, A., et al. (2003). ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 285(3), L677-L686. Available at: [Link]
-
News-Medical.Net. (2019, July 23). An Introduction to P2X and P2Y Receptors. Retrieved from [Link]
-
Wikipedia. (n.d.). P2Y receptor. Retrieved from [Link]
-
Sereda, M., & Potesil, D. (2022). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 23(21), 13399. Available at: [Link]
-
American Physiological Society. (2003). ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells. Retrieved from [Link]
-
Jena Bioscience. (n.d.). 5-Iodo-UTP. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2Y receptors. Retrieved from [Link]
Sources
- 1. P2Y receptor - Wikipedia [en.wikipedia.org]
- 2. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Synthesis and P2Y Receptor Activity of Nucleoside 5′-Phosphonate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Neuroprotective roles of the P2Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP stimulation of inositol phosphates in hepatocytes: role of conversion to ATP and stimulation of P2Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimulation of the P2Y purinergic receptor on type 1 astroglia results in inositol phosphate formation and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Iodo-UTP, Nucleotides for SELEX/Aptamer Modification - Jena Bioscience [jenabioscience.com]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
Developing Labeled RNA Probes with 5-Iodouridine-5'-triphosphate: An Application Note and Protocol
Abstract
This guide provides a comprehensive framework for the synthesis and application of RNA probes labeled with 5-Iodouridine-5'-triphosphate (5-iodo-UTP). We delve into the underlying principles of this non-radioactive labeling method, offering detailed, step-by-step protocols for probe generation via in vitro transcription, subsequent purification, and quality control. Furthermore, we explore the utility of these probes in key molecular biology applications, including in situ hybridization. This document is intended for researchers, scientists, and drug development professionals seeking to employ a robust and versatile method for nucleic acid detection.
Introduction: The Advantage of 5-Iodo-UTP in RNA Probe Labeling
The detection of specific RNA sequences within a complex biological sample is fundamental to understanding gene expression, regulation, and function.[1][2] In situ hybridization (ISH) and other nucleic acid hybridization techniques rely on the use of labeled probes that can specifically bind to their target sequences.[1][2][3] While various labeling strategies exist, the incorporation of modified nucleotides during in vitro transcription offers a powerful and versatile approach.[4][5]
5-Iodouridine-5'-triphosphate (5-iodo-UTP) is an iodinated analog of uridine triphosphate that can be efficiently incorporated into RNA transcripts by bacteriophage RNA polymerases (e.g., T7, SP6, T3).[6] The iodine atom provides a unique tag that can be subsequently detected, offering a sensitive and non-radioactive alternative to traditional labeling methods.
Key Advantages of 5-Iodo-UTP Labeled Probes:
-
High Specificity and Sensitivity: The incorporation of 5-iodo-UTP does not significantly interfere with hybridization kinetics, allowing for highly specific probe-target interactions.[6] The subsequent detection methods can be highly sensitive, enabling the visualization of low-abundance transcripts.
-
Versatility in Detection: The iodine atom can be targeted by specific antibodies, providing a basis for various chromogenic or fluorescent detection systems. This adaptability allows researchers to choose a detection method that best suits their experimental setup and imaging capabilities.
-
Non-Radioactive: Eliminates the safety concerns and disposal issues associated with radioactive probes.
-
Robust and Reliable: The protocols for in vitro transcription and labeling are well-established and yield consistent results.[7][8]
This guide will provide the necessary protocols and theoretical background to successfully generate and utilize 5-iodo-UTP labeled RNA probes for your research needs.
Principle of the Method
The generation of 5-iodo-UTP labeled RNA probes is a multi-step process that begins with the synthesis of a DNA template containing the target sequence downstream of a bacteriophage promoter. This template is then used in an in vitro transcription reaction where 5-iodo-UTP is partially substituted for the natural UTP. The resulting RNA transcripts will contain randomly incorporated iodinated uridine residues. Following purification to remove unincorporated nucleotides and the DNA template, the labeled probe is ready for use in hybridization experiments.
Materials and Reagents
Reagents for In Vitro Transcription
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Linearized DNA Template (1 µg/µL) | User-provided | - |
| T7, SP6, or T3 RNA Polymerase | Promega | P207B (T7) |
| 10X Transcription Buffer | Included with Polymerase | - |
| 100 mM ATP Solution | Jena Bioscience | NU-1010 |
| 100 mM CTP Solution | Jena Bioscience | NU-1020 |
| 100 mM GTP Solution | Jena Bioscience | NU-1030 |
| 100 mM UTP Solution | Jena Bioscience | NU-1040 |
| 100 mM 5-Iodo-UTP Solution | Jena Bioscience | NU-119 |
| RNase Inhibitor (40 U/µL) | Promega | N2611 |
| DNase I, RNase-free (1 U/µL) | Promega | M6101 |
| Nuclease-free Water | - | - |
Reagents for Probe Purification
| Reagent | Supplier (Example) | Catalog Number (Example) |
| 3 M Sodium Acetate (pH 5.2) | Thermo Fisher Scientific | AM9740 |
| 100% Ethanol, Molecular Biology Grade | - | - |
| 70% Ethanol, prepared with nuclease-free water | - | - |
| Nuclease-free Water | - | - |
| Spin Columns for RNA purification (optional) | QIAGEN | 74104 (RNeasy Mini Kit) |
Reagents for In Situ Hybridization (Example)
| Reagent | Supplier (Example) |
| Hybridization Buffer | User-prepared or commercial |
| Anti-iododeoxyuridine/iodouridine Antibody | - |
| Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP) conjugated Secondary Antibody | - |
| NBT/BCIP or DAB Substrate Kit | - |
Detailed Protocols
Preparation of the DNA Template
The quality and purity of the DNA template are critical for successful in vitro transcription. The template should be a linearized plasmid containing the sequence of interest downstream of a T7, SP6, or T3 promoter.
-
Linearization: Digest the plasmid DNA with a restriction enzyme that cuts at a single site downstream of the insert. Ensure complete digestion by running a small aliquot on an agarose gel.
-
Purification: Purify the linearized DNA using a phenol:chloroform extraction followed by ethanol precipitation, or by using a commercial PCR purification kit.[9]
-
Quantification: Resuspend the purified DNA in nuclease-free water and determine the concentration using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0.
In Vitro Transcription for 5-Iodo-UTP Labeling
This protocol is optimized for a 20 µL reaction volume. Reactions can be scaled up as needed.
Workflow for In Vitro Transcription
Caption: Workflow for the in vitro transcription of 5-iodo-UTP labeled RNA probes.
Protocol Steps:
-
Thaw all reagents on ice. Keep the RNA polymerase and RNase inhibitor on ice.
-
In a nuclease-free microcentrifuge tube, combine the following reagents in the order listed at room temperature:
| Reagent | Volume (µL) | Final Concentration |
| Nuclease-free Water | to 20 µL | - |
| 10X Transcription Buffer | 2 | 1X |
| 100 mM ATP | 1 | 5 mM |
| 100 mM CTP | 1 | 5 mM |
| 100 mM GTP | 1 | 5 mM |
| 100 mM UTP | 0.5 | 2.5 mM |
| 100 mM 5-Iodo-UTP | 1.5 | 7.5 mM |
| Linearized DNA Template (1 µg/µL) | 1 | 50 ng/µL |
| RNase Inhibitor (40 U/µL) | 1 | 2 U/µL |
| T7/SP6/T3 RNA Polymerase (20 U/µL) | 1 | 1 U/µL |
-
Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction at the bottom.
-
To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.[7][10]
Purification of the Labeled RNA Probe
It is essential to remove unincorporated nucleotides, enzymes, and the digested DNA template from the labeled RNA probe.
Workflow for RNA Probe Purification
Caption: Workflow for the purification of the labeled RNA probe via ethanol precipitation.
Protocol Steps (Ethanol Precipitation):
-
Add the following to the 20 µL transcription reaction:
-
80 µL of nuclease-free water
-
10 µL of 3 M Sodium Acetate (pH 5.2)
-
250 µL of ice-cold 100% ethanol
-
-
Mix thoroughly and incubate at -20°C for at least 30 minutes.[8]
-
Centrifuge at maximum speed in a microcentrifuge for 20-30 minutes at 4°C.[7]
-
Carefully aspirate the supernatant without disturbing the RNA pellet.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge for 5 minutes at 4°C.
-
Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.[11]
-
Resuspend the RNA probe in 20-50 µL of nuclease-free water.
Alternatively, commercial spin column kits designed for RNA purification can be used according to the manufacturer's instructions.[12][13]
Quality Control of the Labeled Probe
-
Quantification: Determine the concentration of the RNA probe using a spectrophotometer. The yield from a 20 µL reaction is typically in the microgram range.
-
Integrity Check: Run a small aliquot (e.g., 1 µL) of the purified probe on a 1% denaturing agarose gel. A sharp band corresponding to the expected size of the transcript should be visible.[11] The labeled RNA will run slightly slower than its unlabeled counterpart.
Application: In Situ Hybridization
5-iodo-UTP labeled probes are well-suited for the detection of specific mRNA molecules in fixed cells and tissues.[14] The general workflow for ISH involves pre-hybridization, hybridization with the labeled probe, post-hybridization washes, and detection.
General In Situ Hybridization Workflow
Caption: A generalized workflow for in situ hybridization using a 5-iodo-UTP labeled RNA probe.
Key Considerations for ISH:
-
Probe Concentration: The optimal probe concentration needs to be determined empirically but typically ranges from 100 ng/mL to 1 µg/mL in the hybridization buffer.
-
Hybridization Temperature: The hybridization temperature should be optimized based on the probe length and GC content to ensure specific binding. A starting point is often 55-65°C.
-
Washes: Stringent post-hybridization washes are crucial to remove non-specifically bound probes and reduce background signal.[10]
-
Detection: The choice of detection system (chromogenic or fluorescent) will depend on the desired sensitivity and the imaging equipment available.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no RNA yield | Inactive RNA polymerase | Use fresh enzyme and keep on ice. |
| Degraded DNA template | Check template integrity on a gel. Repurify if necessary. | |
| Presence of RNases | Use nuclease-free water and reagents. Wear gloves. | |
| Smeared band on gel | RNA degradation | Ensure an RNase-free environment. Use RNase inhibitor. |
| Incomplete DNA template removal | Increase DNase I incubation time or amount. | |
| High background in ISH | Probe concentration too high | Titrate the probe concentration. |
| Insufficient washing | Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration). | |
| Non-specific antibody binding | Include a blocking step before antibody incubation. |
Conclusion
The use of 5-Iodouridine-5'-triphosphate for labeling RNA probes provides a reliable, sensitive, and non-radioactive method for the detection of specific nucleic acid sequences. The protocols outlined in this guide offer a robust framework for the successful generation and application of these versatile molecular tools. By understanding the principles and optimizing the key steps, researchers can confidently employ this technique to advance their studies in gene expression and molecular diagnostics.
References
-
DIG Labeled RNA Probe Protocol. (n.d.). Retrieved from [Link]
-
Preparation of labeled RNA probes. (n.d.). Retrieved from [Link]
-
5-Iodo-UTP, Nucleotides for SELEX/Aptamer Modification. (n.d.). Jena Bioscience. Retrieved from [Link]
-
In vitro transcription of guide RNAs and 5'-triphosphate removal. (2023, April 9). ResearchGate. Retrieved from [Link]
-
RNA amplification and labeling of RNA probes. (2004, February 15). Caltech. Retrieved from [Link]
-
In vitro transcription of guide RNAs and 5'-triphosphate removal. (2022, October 5). protocols.io. Retrieved from [Link]
-
In vitro transcription and the use of modified nucleotides. (2020, June 26). Promega Connections. Retrieved from [Link]
-
RNA probe synthesis. (n.d.). Ben Allen Lab. Retrieved from [Link]
-
5-Iodo-UTP, Uridines labeled with Halogen atoms (F, Cl, Br, I). (n.d.). Jena Bioscience. Retrieved from [Link]
-
Tagging and Application of RNA Probes for Sequence-Specific Visualization of RNAs by Fluorescent In Situ Hybridization. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
5-Iodo-dUTP, (5I-dUTP). (n.d.). 2BScientific. Retrieved from [Link]
-
RNA probe synthesis with Roche SP6 or T7 RT enzyme (30-5-08). (n.d.). Extavour Lab. Retrieved from [Link]
-
Synthesis of 5' end-labeled RNA. (2025, December 20). ResearchGate. Retrieved from [Link]
-
In situ hybridization. (n.d.). Wikipedia. Retrieved from [Link]
-
In vitro transcription for mRNA synthesis. (2024, May 30). Cytiva. Retrieved from [Link]
-
User Manual RNA Labeling Kit. (n.d.). Carl ROTH. Retrieved from [Link]
-
Specific labeling of RNA. (2017, November 27). Bio-Synthesis. Retrieved from [Link]
-
Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. Retrieved from [Link]
-
Labeling and Purification of RNA Synthesized by In Vitro Transcription. (n.d.). Retrieved from [Link]
-
Universal Labeling of 5′-Triphosphate RNAs by Artificial RNA Ligase Enzyme with Broad Substrate Specificity. (n.d.). PMC. Retrieved from [Link]
-
Recent Advances in High-sensitivity In Situ Hybridization and Costs and Benefits to Consider When Employing These Methods. (n.d.). PMC. Retrieved from [Link]
-
tCOTP: Enhancing mRNA Studies with native-like Fluorescent Labels. (n.d.). Jena Bioscience. Retrieved from [Link]
-
Tips for Successful In Situ Hybridization. (n.d.). BioChain Institute Inc. Retrieved from [Link]
-
Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform. (2021, October 22). PubMed. Retrieved from [Link]
-
Synthesis and Purification of Digoxigenin-Labeled RNA Probes for In Situ Hybridization. (2016, December 13). ResearchGate. Retrieved from [Link]
Sources
- 1. In situ hybridization - Wikipedia [en.wikipedia.org]
- 2. Tips for Successful In Situ Hybridization | BioChain Institute Inc. [biochain.com]
- 3. Tagging and Application of RNA Probes for Sequence-Specific Visualization of RNAs by Fluorescent In Situ Hybridization | Springer Nature Experiments [experiments.springernature.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Labeling and Purification of RNA Synthesized by In Vitro Transcription | Springer Nature Experiments [experiments.springernature.com]
- 6. apexbt.com [apexbt.com]
- 7. benallenlab.org [benallenlab.org]
- 8. extavourlab.com [extavourlab.com]
- 9. carlroth.com [carlroth.com]
- 10. DIG Labeled RNA Probe Protocol [chlamycollection.org]
- 11. personalpages.manchester.ac.uk [personalpages.manchester.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. In situ hybridization (ISH) protocol | Abcam [abcam.com]
post-transcriptional functionalization of 5-Iodo-UTP labeled RNA
Application Note & Protocols
Topic: Post-Transcriptional Functionalization of 5-Iodo-UTP Labeled RNA via Palladium-Catalyzed Cross-Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: A Modular Platform for RNA Functionalization
The study of RNA has expanded beyond its canonical roles in protein synthesis, revealing a complex world of regulatory functions, catalytic activities, and therapeutic potential.[1] To unravel these complexities, methods to chemically modify and label RNA with high specificity and efficiency are indispensable. Post-transcriptional modification offers a powerful and modular strategy to introduce a diverse array of functional groups into RNA molecules after their synthesis.[2][3] This approach circumvents the often-challenging process of synthesizing and enzymatically incorporating elaborately modified nucleotide triphosphates.
This guide details a robust, two-step methodology for RNA functionalization. The first step involves the enzymatic incorporation of an iodine-modified nucleotide, 5-iodouridine 5'-triphosphate (5-IUTP), into an RNA transcript via in vitro transcription (IVT).[4][5] The resulting 5-iodo-RNA serves as a versatile and stable scaffold. The second step employs the power of palladium-catalyzed cross-coupling chemistry—including the Suzuki-Miyaura, Sonogashira, and Heck reactions—to attach a wide range of moieties to the iodinated uridine residues.[5][6] This method provides direct access to RNA labeled with fluorescent probes for imaging, affinity tags for pull-down assays, or novel chemical groups for therapeutic development.[7]
The key advantage of this strategy lies in its modularity. A single batch of 5-iodo-RNA can be divided and subsequently reacted with various coupling partners, enabling the rapid generation of a library of functionally diverse RNA molecules from a common precursor. The reactions are highly chemoselective and have been optimized to proceed under mild, aqueous conditions to preserve the integrity of the RNA backbone.[5]
Workflow Overview: From Gene to Functional RNA
The overall process is a sequential two-stage procedure that begins with a DNA template and culminates in a purified, functionally modified RNA molecule.
Caption: Overall workflow for post-transcriptional RNA functionalization.
Part 1: Synthesis of 5-Iodo-UTP Labeled RNA
The foundation of this methodology is the efficient and high-fidelity incorporation of 5-Iodo-UTP into RNA transcripts. This is achieved through a standard in vitro transcription (IVT) reaction, most commonly using bacteriophage T7 RNA polymerase, which is known to tolerate various modifications at the C5 position of pyrimidines.[8][9]
Causality Behind Experimental Design:
-
DNA Template: A linear, purified DNA template containing a double-stranded T7 promoter sequence is required to initiate transcription.[10] The template can be a linearized plasmid or a PCR product. The first base of the transcript is a guanosine, as required by the T7 promoter.[11]
-
Enzyme Choice: T7 RNA Polymerase is highly processive and specific for its promoter sequence, making it the enzyme of choice for generating large quantities of defined RNA transcripts.[12] Its active site can accommodate the bulky iodine atom at the C5 position of UTP without significant loss of activity.[9]
-
NTP Concentration: The concentration of 5-IUTP and the other natural NTPs directly impacts the yield and integrity of the final RNA product.[10] A slight excess of GTP may be beneficial as T7 polymerase has a higher Km for the initiating GTP.
Protocol 1: In Vitro Transcription with 5-Iodo-UTP
This protocol is designed for a standard 20 µL reaction volume. It can be scaled up as needed.
1. Materials:
-
Purified linear DNA template (0.5-1.0 µg)
-
T7 RNA Polymerase
-
10X Transcription Buffer
-
Ribonuclease (RNase) Inhibitor
-
ATP, CTP, GTP Solution (10 mM each)
-
5-Iodo-UTP Solution (10 mM)
-
Nuclease-free water
-
DNase I (RNase-free)
2. Reaction Assembly: Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine in the buffer.
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10X Transcription Buffer | 2.0 | 1X |
| ATP, CTP, GTP (10mM each) | 2.0 | 1 mM each |
| 5-Iodo-UTP (10 mM) | 2.0 | 1 mM |
| Linear DNA Template | X (0.5-1 µg) | 25-50 ng/µL |
| RNase Inhibitor | 1.0 | 2 U/µL |
| T7 RNA Polymerase | 2.0 | 5 U/µL |
| Total Volume | 20.0 |
3. Incubation:
-
Mix gently by flicking the tube and centrifuge briefly to collect the contents.
-
Incubate at 37°C for 2 to 4 hours. Longer incubation times can increase yield but may also lead to higher levels of abortive transcripts or 3' heterogeneity.
4. DNA Template Removal:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes. This step is crucial to avoid template contamination in downstream applications.
5. RNA Purification:
-
The crude 5-Iodo-RNA must be purified to remove enzymes, free nucleotides, and the digested DNA template. Options include:
-
Spin Column Purification: Recommended for speed and efficiency for RNAs >25 nucleotides.[13]
-
Lithium Chloride (LiCl) Precipitation: Effective for removing the majority of unincorporated nucleotides from longer RNAs (>300 nucleotides).[13]
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Provides the highest purity and is ideal for resolving full-length transcripts from shorter, abortive products.[14]
-
6. Quantification and Storage:
-
Quantify the purified RNA using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260 nm.
-
Assess RNA integrity by running an aliquot on a denaturing agarose or polyacrylamide gel.
-
Store the purified 5-Iodo-RNA in nuclease-free water at -80°C.
Part 2: Post-Transcriptional Functionalization via Cross-Coupling
With the 5-Iodo-RNA scaffold in hand, the next stage is to attach the desired functional moiety using palladium-catalyzed cross-coupling. These reactions, originally developed for small-molecule organic synthesis, have been adapted for biomolecules by developing water-soluble catalysts and ligands that function under mild, RNA-compatible conditions.[5]
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C5 position of the iodouridine and an aryl or vinyl boronic acid/ester.[4][15] It is highly valued for its tolerance of a wide range of functional groups and its use of stable, non-toxic boronic acid reagents.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling on RNA.
Causality Behind Protocol Design:
-
Catalyst System: A combination of Palladium(II) acetate (Pd(OAc)₂) and a water-soluble phosphine-free ligand like 2-aminopyrimidine-4,6-diol (ADHP) has been shown to be highly efficient for modifying RNA under mild conditions (37°C, aqueous buffer) with minimal RNA degradation.[5][16]
-
Base and pH: The reaction requires a mild base to facilitate the transmetalation step. A buffer at pH ~8.5, such as Tris-HCl, provides the necessary basicity without causing significant RNA hydrolysis.[4]
-
Substrate Excess: A large excess of the boronic acid/ester substrate is used to drive the reaction to completion, ensuring high conversion of the iodinated sites on the RNA.[4]
Protocol 2: Suzuki-Miyaura Coupling on 5-Iodo-RNA
1. Materials:
-
Purified 5-Iodo-RNA (1 equivalent)
-
Boronic acid or boronic ester probe (50-100 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 equivalents)
-
ADHP ligand (L1) (2-4 equivalents, to match Pd)
-
Tris-HCl buffer (50 mM, pH 8.5)
-
Nuclease-free water
2. Catalyst Preparation (Pd-L1 Complex):
-
In a separate microfuge tube, prepare the catalyst complex immediately before use.
-
Dissolve Pd(OAc)₂ and ADHP ligand in the Tris-HCl buffer. The ratio should be 1:2 (Pd:Ligand).
-
Vortex briefly to mix. The solution should be clear.
3. Reaction Assembly:
-
In a nuclease-free tube, dissolve the 5-Iodo-RNA (1 eq.) and the boronic acid/ester probe (50-100 eq.) in the Tris-HCl buffer.
-
Add the freshly prepared Pd-L1 catalyst complex (1-2 eq.) to the RNA/probe mixture.
-
Adjust the final volume with buffer.
4. Incubation:
-
Incubate the reaction at 37°C for 6-9 hours. The reaction can be monitored by taking aliquots at different time points (e.g., 3, 6, 9 hours) and analyzing them by denaturing PAGE.[4]
5. Reaction Quenching and Purification:
-
Stop the reaction by adding EDTA to a final concentration of 50 mM to chelate the palladium.
-
Purify the functionalized RNA immediately using denaturing PAGE or HPLC to remove the catalyst, excess probe, and salts.[17]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ + ADHP (L1) | Water-soluble, efficient at low temp, minimizes RNA degradation.[5] |
| Solvent | 50 mM Tris-HCl, pH 8.5 | Aqueous buffer maintains RNA stability and provides mild basicity.[4] |
| Temperature | 37°C | Balances reaction rate with RNA integrity.[4] |
| Reactant Ratio | 1 (RNA) : 50-100 (Probe) : 1-2 (Pd-L1) | High probe excess drives reaction; low catalyst loading is sufficient.[4][5] |
B. Sonogashira Cross-Coupling
The Sonogashira reaction couples a terminal alkyne to the iodouridine, creating a rigid C-C triple bond linkage.[18][19] This is particularly useful for attaching probes where conformational flexibility is undesirable. The classic reaction uses a copper(I) co-catalyst, though copper-free versions have been developed to avoid potential RNA damage from copper ions.
Protocol 3: Sonogashira Coupling on 5-Iodo-RNA
1. Materials:
-
Purified 5-Iodo-RNA (1 equivalent)
-
Terminal alkyne probe (50-100 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 equivalents)
-
Copper(I) iodide (CuI) (2-10 equivalents)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Aqueous buffer or organic/aqueous co-solvent system
2. Reaction Assembly:
-
Caution: Perform in a well-ventilated area as amine bases are volatile.
-
Dissolve the 5-Iodo-RNA and terminal alkyne probe in the chosen solvent system.
-
Add the amine base, followed by the palladium catalyst and CuI.
-
The reaction mixture should be deoxygenated by bubbling with argon or nitrogen, as oxygen can deactivate the Pd(0) catalyst.
3. Incubation:
-
Incubate at room temperature to 50°C for 2-12 hours. Higher temperatures can accelerate the reaction but increase the risk of RNA degradation.
4. Purification:
-
Purify the alkyne-functionalized RNA using denaturing PAGE or reverse-phase HPLC to remove reaction components.
C. Heck Cross-Coupling
The Heck reaction forms a C-C bond between the iodouridine and an alkene, resulting in a substituted vinyl-uridine.[20][21] This reaction is notable for its excellent stereoselectivity, typically yielding the trans isomer.[20]
Protocol 4: Heck Coupling on 5-Iodo-RNA
1. Materials:
-
Purified 5-Iodo-RNA (1 equivalent)
-
Alkene probe (e.g., acrylate, styrene derivative) (50-100 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂) (2-5 equivalents)
-
Phosphine ligand (e.g., PPh₃ or a water-soluble variant)
-
Amine base (e.g., triethylamine)
-
Aqueous buffer or polar aprotic solvent (e.g., DMF/water mixture)[22]
2. Reaction Assembly:
-
Dissolve the 5-Iodo-RNA, alkene probe, and ligand in the solvent system.
-
Add the amine base, followed by the palladium catalyst.
-
Deoxygenate the mixture.
3. Incubation:
-
Incubate at 40°C to 70°C for 4-16 hours. The Heck reaction often requires slightly higher temperatures than Suzuki or Sonogashira couplings.[21][23]
4. Purification:
-
Purify the functionalized RNA using denaturing PAGE or HPLC.
Part 3: Analysis and Validation of Functionalized RNA
Rigorous analytical validation is essential to confirm the success of the functionalization and the integrity of the RNA product.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is the first line of analysis.
-
Integrity Check: A sharp, single band corresponding to the expected molecular weight indicates the RNA is intact.
-
Modification Confirmation: If a bulky or fluorescent tag was added, a mobility shift or direct visualization under UV light (365 nm for many fluorophores) can confirm successful coupling.[16]
-
-
High-Performance Liquid Chromatography (HPLC): Ion-pair reverse-phase HPLC is a powerful tool for both purification and analysis.[17]
-
Purity Assessment: HPLC can resolve the functionalized RNA from unreacted 5-Iodo-RNA and other impurities, allowing for quantification of purity.[14]
-
Confirmation: The functionalized RNA will have a different retention time compared to the starting material.
-
-
Mass Spectrometry (MS): This is the definitive method for confirming covalent modification.[24]
-
Method: Electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) is typically used.[25]
-
Validation: The measured mass of the functionalized RNA will show an increase that precisely corresponds to the molecular weight of the attached probe, confirming the identity of the modification.[26] Top-down MS approaches can provide sequence information and localize the modification.[26][27]
-
References
-
Characterization of Modified RNA by Top-Down Mass Spectrometry - PMC - NIH. (2012, October 8). National Center for Biotechnology Information. [Link]
-
HPLC Purification of Chemically Modified RNA Aptamers - PMC - NIH. National Center for Biotechnology Information. [Link]
-
TL Post-Transcriptional Labeling of RNA Using Suzuki–Miyaura Cross-Coupling. (2019, October 29). MDPI. [Link]
-
Characterization and Quantification of RNA Post-transcriptional Modifications Using Stable Isotope Labeling of RNA in Conjunction with Mass Spectrometry Analysis | Analytical Chemistry. (2011, May 3). ACS Publications. [Link]
-
Post-transcriptional labeling by using Suzuki–Miyaura cross-coupling generates functional RNA probes | Nucleic Acids Research | Oxford Academic. (2018, June 20). Oxford Academic. [Link]
-
The identification and characterization of non-coding and coding RNAs and their modified nucleosides by mass spectrometry. (2015, February 26). Taylor & Francis Online. [Link]
-
Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC. National Center for Biotechnology Information. [Link]
-
Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging. PubMed. [Link]
-
Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA | Nucleic Acids Research | Oxford Academic. (2011, September 2). Oxford Academic. [Link]
-
(A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of... ResearchGate. [Link]
-
Production and purification of endogenously modified tRNA-derived small RNAs - PMC. National Center for Biotechnology Information. [Link]
-
Post transcriptional modification. (2023, August 29). SlideShare. [Link]
-
RNA modifications and their role in gene expression - PMC. National Center for Biotechnology Information. [Link]
-
Design showing the post-transcriptional functionalization of iodouridine-labeled RNA transcripts by using Suzuki-Miyaura crosscoupling reaction to generate RNA labeled with functional probes. ResearchGate. [Link]
-
Post-transcriptional modification - Wikipedia. Wikipedia. [Link]
-
Post-transcriptional RNA modifications: Playing metabolic games in a cell's chemical legoland - PMC. (2015, February 20). National Center for Biotechnology Information. [Link]
-
Post-transcriptional modifications in development and stem cells. (2016, November 1). The Company of Biologists. [Link]
-
Sonogashira cross-coupling during the solid-phase synthesis (example of 2-iodoadenosine). ResearchGate. [Link]
-
A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC. (2015, September 17). National Center for Biotechnology Information. [Link]
-
Heck Reaction—State of the Art. (2017, September 11). MDPI. [Link]
-
Sonogashira coupling - Wikipedia. Wikipedia. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018, September 1). MDPI. [Link]
-
A clickable UTP analog for the posttranscriptional chemical labeling and imaging of RNA. PubMed. [Link]
-
Sonogashira cross-coupling strategies towards nucleosides and analogues. (2024, June 26). Royal Society of Chemistry. [Link]
-
T7 RNA Polymerase Transcription with 5-Position Modified UTP Derivatives. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
-
Heck reaction - Wikipedia. Wikipedia. [Link]
-
In Vitro Transcription and the Use of Modified Nucleotides. (2020, June 26). Promega Connections. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). MDPI. [Link]
-
5.4 Post-transcriptional modifications of RNA. (2025, August 15). Fiveable. [Link]
-
Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP. (2023, December 10). Frontiers. [Link]
-
In vitro transcription of guide RNAs and 5'-triphosphate removal. (2022, October 5). Protocols.io. [Link]
Sources
- 1. RNA modifications and their role in gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-transcriptional modification - Wikipedia [en.wikipedia.org]
- 3. Post-transcriptional RNA modifications: Playing metabolic games in a cell's chemical legoland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overview of In Vitro Transcription | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. protocols.io [protocols.io]
- 12. Frontiers | Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP [frontiersin.org]
- 13. neb.com [neb.com]
- 14. academic.oup.com [academic.oup.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. Chemicals [chemicals.thermofisher.cn]
- 24. pubs.acs.org [pubs.acs.org]
- 25. tandfonline.com [tandfonline.com]
- 26. Characterization of Modified RNA by Top-Down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bachem.com [bachem.com]
Troubleshooting & Optimization
Advanced Applications Support Center: Troubleshooting 5I-UTP Incorporation in In Vitro Transcription
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter severe yield bottlenecks when attempting to incorporate heavily modified nucleotides like 5-Iodo-uridine-5'-triphosphate (5I-UTP) into synthetic RNA.
In vitro transcription (IVT) is not a black box; it is a highly coordinated thermodynamic and kinetic system. Substituting natural UTP with 5I-UTP—often required for X-ray crystallography phasing, cross-linking studies, or therapeutic RNA stabilization[1]—fundamentally alters the active site dynamics of the RNA polymerase. This guide deconstructs the mechanistic causality behind these failures and provides field-proven, self-validating protocols to restore your transcript yields.
Part 1: Mechanistic Insights (The "Why")
Why does 5I-UTP stall your transcription? The 5-position of the pyrimidine ring projects into the major groove of the nascent RNA-DNA duplex. While it does not directly abrogate Watson-Crick base pairing, the iodine atom is highly polarizable and sterically bulky (van der Waals radius ~1.98 Å).
During the catalytic cycle of wild-type bacteriophage T7 RNA polymerase (T7 RNAP), the active site undergoes a critical transition from an "open" to a "closed" conformation. The bulky 5-iodo group induces steric clashes with the O-helix of the polymerase, altering the kinetics of nucleotide binding ( Km ) and the rate of phosphodiester bond formation ( Vmax ). This physical constraint leads to polymerase pausing, increased abortive cycling, and premature termination[2].
Part 2: Troubleshooting FAQs
Q1: My overall RNA yield is severely reduced when substituting UTP with 5I-UTP. What is the primary cause? A1: Beyond steric hindrance, the most common failure point is the Magnesium ( Mg2+ ) to NTP stoichiometric ratio. 5I-UTP often requires higher driving concentrations to overcome its lower catalytic efficiency. Researchers frequently increase the 5I-UTP concentration without proportionally increasing Mg2+ . Causality: NTPs chelate Mg2+ in a 1:1 ratio to form the active substrate complex. Free Mg2+ is also required as a catalytic cofactor in the polymerase active site to facilitate the nucleophilic attack of the 3'-OH on the alpha-phosphate. If you do not maintain Mg2+ at 5–10 mM above the total NTP concentration, unchelated NTPs will act as potent competitive inhibitors, crashing the reaction[3].
Q2: I have optimized my buffer, but yields are still low with 100% 5I-UTP substitution. How can I overcome the active site constraints? A2: You must switch from wild-type T7 RNAP to an engineered variant. The Y639F (Tyrosine 639 to Phenylalanine) mutant is the gold standard for incorporating bulky or 2'-modified pyrimidines[4]. The removal of the bulky tyrosine hydroxyl group expands the active site pocket and increases structural flexibility, allowing the O-helix to close efficiently even when a bulky 5-iodo group is present. For extreme cases, the double mutant Y639F/H784A provides even greater tolerance by further altering nucleotide discrimination[5].
Q3: I am using 5I-UTP for X-ray crystallography phasing. Do I need 100% substitution? A3: No. For anomalous dispersion (SAD/MAD) phasing in crystallography, 100% substitution is often detrimental to RNA folding and transcript yield. We recommend a titration strategy. Start with a 1:3 or 1:1 ratio of 5I-UTP to natural UTP. Alternatively, utilize segmental labeling techniques like SegModTeX to restrict the halogenated nucleotides to specific structural domains[1].
Part 3: Quantitative Data & Optimization Parameters
To effectively design your IVT reaction, compare the operational parameters of T7 RNAP variants when challenged with 5I-UTP.
| Polymerase Variant | 5I-UTP Tolerance | Optimal Free Mg2+ Excess | Expected Relative Yield* | Primary Application |
| Wild-Type T7 | Low (<25% substitution) | +5 mM | 10-20% | Standard unmodified IVT |
| T7 Y639F | High (up to 100%) | +8 mM | 60-80% | Aptamer selection, modified RNA |
| T7 Y639F/H784A | Very High (100%) | +10 mM | 50-70% | Bulky 2' and 5-position dual modifications |
*Yield relative to a wild-type control reaction using 100% natural NTPs.
Part 4: Self-Validating Experimental Protocol
A robust protocol must contain internal controls that definitively isolate the root cause of a failure (template vs. enzyme vs. modified nucleotide). This methodology establishes a self-validating matrix.
Phase 1: The Self-Validating Matrix Setup
Set up three parallel 20 µL reactions at room temperature. Crucial Causality: Always add DNA templates after water and NTPs; adding DNA to concentrated spermidine/Mg2+ buffers will cause irreversible template precipitation.
-
Reaction A (Template Control): WT T7 RNAP + Natural UTP
-
Reaction B (Enzyme Control): T7 Y639F RNAP + Natural UTP
-
Reaction C (Test Reaction): T7 Y639F RNAP + 5I-UTP (100% substitution)
Phase 2: Optimized Reaction Assembly (Per 20 µL Tube)
-
Nuclease-Free Water: Up to 20 µL
-
5X Optimized IVT Buffer: 4 µL (Final: 40 mM Tris-HCl pH 7.9, 2 mM Spermidine, 10 mM DTT)
-
NTP Mix:
-
ATP, CTP, GTP: 4 mM each (Final)
-
UTP or 5I-UTP: 4 mM (Final) -> Total NTPs = 16 mM
-
-
Magnesium Acetate ( Mg(OAc)2 ): Add to a final concentration of 24 mM (16 mM to chelate NTPs + 8 mM free excess).
-
Inorganic Pyrophosphatase (IPP): 0.1 U (Prevents magnesium-pyrophosphate precipitation and product inhibition).
-
Linearized DNA Template: 1 µg (approx. 50 nM).
-
RNA Polymerase (WT or Y639F): 50 U.
Phase 3: Incubation & Analytical Validation
-
Incubate all reactions at 37°C for 2 to 4 hours. (For 5I-UTP, extended incubation up to 6 hours can improve yields due to slower kinetics).
-
Add 1 µL of RNase-free DNase I and incubate for 15 minutes at 37°C to remove the template.
-
Validation Logic: Run 1 µL of each reaction on a 10% TBE-Urea Denaturing Polyacrylamide Gel.
-
If A works but B fails: Your mutant enzyme is inactive.
-
If A and B work but C fails: The 5I-UTP is degraded, or the sequence context strictly forbids bulky incorporation.
-
If A fails: Your DNA template is contaminated or degraded.
-
Part 5: Troubleshooting Logic Visualization
Use the following decision tree to systematically resolve low yields when working with halogenated pyrimidines.
Logical troubleshooting workflow for resolving low 5I-UTP incorporation efficiency in IVT.
References
-
Lock, Protect, and Bind: In Vitro Selection of LNA-modified Aptamers Using a Mutant T7 RNA Polymerase - bioRxiv. 4
-
Synthesis of Modified Nucleic Acids Using Engineered Polymerases - KOPS. 5
-
Extending the toolbox for RNA biology with SegModTeX: A polymerase-driven method for site-specific and segmental labeling of RNA - PMC. 1
-
Determination of the optimal buffer conditions and nucleotide concentrations to maximize mRNA yield using in vitro transcription - ThermoFisher. 3
-
Understanding the impact of in vitro transcription byproducts and contaminants - PMC - NIH. 2
Sources
- 1. Extending the toolbox for RNA biology with SegModTeX: A polymerase-driven method for site-specific and segmental labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Lock, Protect, and Bind: In Vitro Selection of LNA-modified Aptamers Using a Mutant T7 RNA Polymerase | bioRxiv [biorxiv.org]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
Technical Support Center: Troubleshooting & Handling Guide for 5-Iodo-UTP (5I-UTP) Sodium Salt
Welcome to the Technical Support Center. 5-Iodo-uridine-5'-triphosphate (5I-UTP) is a specialized, photo-reactive nucleotide analog widely used by researchers and drug development professionals for RNA labeling, aptamer generation via SELEX[1], and the mapping of RNA-protein interactions through UV-crosslinking[2].
Because of its unique chemical structure—featuring both a labile triphosphate chain and a photo-reactive halogenated base—5I-UTP is highly susceptible to degradation in solution if handled improperly. This guide provides in-depth, mechanistic answers to the most common handling issues, ensuring the scientific integrity of your downstream assays.
Section 1: Core Mechanisms of Degradation
Q: Why does 5I-UTP degrade in solution, and what are the primary degradation pathways?
A: The degradation of 5I-UTP in aqueous solutions is not a single process, but rather a combination of three distinct mechanistic pathways. Understanding the causality behind these pathways is critical for preventing them.
-
Phosphodiester Hydrolysis (Thermal & Metal-Catalyzed): Like all nucleotide triphosphates, the γ and β phosphoanhydride bonds of 5I-UTP are thermodynamically unstable in water. Elevated temperatures rapidly accelerate the hydrolysis of 5I-UTP into 5I-UDP, 5I-UMP, and inorganic phosphate[3]. Furthermore, trace divalent cations (e.g., Mg2+ , Ca2+ ) act as Lewis acids; they coordinate with the phosphate oxygen atoms, withdrawing electron density and making the phosphorus atoms highly susceptible to nucleophilic attack by water molecules.
-
Photochemical Dehalogenation (Photolysis): The defining feature of 5I-UTP is the carbon-iodine (C-I) bond at the 5-position of the uracil ring. This bond is intentionally photo-labile for UV-crosslinking applications[2]. However, exposure to ambient laboratory light or direct sunlight causes premature homolytic cleavage of the C-I bond. This generates a highly reactive uracil radical that abstracts hydrogen from the solvent, irreversibly converting your 5I-UTP into standard UTP and destroying its crosslinking capabilities.
-
Enzymatic Degradation: Contamination by trace RNases or non-specific phosphatases introduced via unsterilized pipettes or contaminated water sources will rapidly cleave the nucleotide.
Fig 1. Primary degradation pathways of 5I-UTP in solution.
Section 2: Optimal Handling & Storage Protocols
Q: What is the optimal protocol for reconstituting and storing 5I-UTP to ensure maximum half-life?
A: To create a self-validating system where degradation is systematically prevented, you must address all three pathways mentioned above. Never reconstitute 5I-UTP in unbuffered, nuclease-free water. Unbuffered water readily absorbs atmospheric CO2 , forming carbonic acid and dropping the pH to ~5.5, which accelerates acid-catalyzed hydrolysis.
Instead, follow this validated, step-by-step methodology:
Step-by-Step Reconstitution and Storage Protocol:
-
Prepare the Reconstitution Buffer: Prepare a sterile TE Buffer consisting of 10 mM Tris-HCl and 1 mM EDTA, adjusted to pH 7.5.
-
Causality: Tris maintains a neutral pH, preventing acid/base-catalyzed hydrolysis. EDTA is critical; it chelates trace divalent metal ions, thereby neutralizing metal-catalyzed hydrolysis and inhibiting metallo-exonucleases.
-
-
Reconstitute on Ice: Briefly centrifuge the lyophilized 5I-UTP sodium salt vial to pellet the powder. Add the chilled TE buffer to achieve your desired stock concentration (typically 10 mM or 100 mM). Keep the vial on ice and gently pipette up and down. Do not vortex vigorously, as this can introduce localized heating and shear stress.
-
Aliquot Immediately: Divide the stock solution into single-use aliquots (e.g., 5 µL to 20 µL) in nuclease-free microcentrifuge tubes.
-
Causality: Nucleotide triphosphates are highly sensitive to freeze-thaw cycles. Repeated crystallization and melting of the solvent physically shears the molecules and accelerates hydrolysis.
-
-
Shield from Light: Wrap the aliquot tubes in aluminum foil or use specialized amber microcentrifuge tubes.
-
Causality: This completely halts ambient photochemical dehalogenation.
-
-
Ultra-Low Temperature Storage: Flash-freeze the aliquots in liquid nitrogen (optional but recommended) and store them immediately at -80°C. Storage at -20°C is insufficient for long-term stability (longer than 3 months) due to residual molecular mobility in standard freezers.
Fig 2. Optimal reconstitution and storage workflow for 5I-UTP.
Section 3: Experimental Troubleshooting & Data Analysis
Q: My UV-crosslinking efficiency and aptamer SELEX yields have dropped significantly. How can I verify if my 5I-UTP stock has degraded?
A: A sudden drop in crosslinking efficiency is the hallmark symptom of 5I-UTP degradation—specifically, the loss of the iodine atom (yielding standard UTP) or the loss of the triphosphate chain (yielding 5I-UDP/UMP, which cannot be incorporated by RNA polymerases like T7 during in vitro transcription).
To verify the integrity of your stock, you must perform analytical High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). UV absorbance alone (e.g., NanoDrop) is insufficient, as the uracil ring will still absorb at 260 nm regardless of the presence of the triphosphate chain or the iodine atom.
Data Interpretation Guide: When analyzing your 5I-UTP stock via LC-MS (using a reverse-phase C18 column and negative ion mode), compare your results against the quantitative degradation markers in the table below.
Table 1: Quantitative Data for 5I-UTP Degradation Analysis (LC-MS)
| Analyte | Molecular Weight ( g/mol ) | Expected LC-MS m/z [M-H]⁻ | Relative HPLC Retention Time | Primary Cause of Formation |
| 5I-UTP (Intact) | 610.0 | 608.9 | 1.00 (Reference) | N/A (Functional Reagent) |
| 5I-UDP | 530.0 | 528.9 | ~0.85 (Elutes earlier) | Thermal / Metal Hydrolysis |
| 5I-UMP | 450.0 | 448.9 | ~0.70 (Elutes earlier) | Thermal / Metal Hydrolysis |
| UTP (Deiodinated) | 484.1 | 483.0 | ~0.60 (Loss of hydrophobicity) | Photolysis (Light exposure) |
Self-Validating Check: If your LC-MS data shows a dominant peak at m/z 483.0, your handling protocol failed to protect the reagent from light. If you see dominant peaks at m/z 528.9 or 448.9, your storage temperature was too high, or you failed to include EDTA in your reconstitution buffer to chelate hydrolytic metal ions.
References
-
The degradation of nucleotide triphosphates extracted under boiling ethanol conditions is prevented by the yeast cellular matrix Source: NIH / PMC (2016) URL:[Link]
-
Aptamers Chemistry: Chemical Modifications and Conjugation Strategies Source: MDPI Molecules (2019) URL:[Link]
-
A novel strategy for the identification of protein–DNA contacts by photocrosslinking and mass spectrometry Source: NIH / PMC URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A novel strategy for the identification of protein–DNA contacts by photocrosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The degradation of nucleotide triphosphates extracted under boiling ethanol conditions is prevented by the yeast cellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the synthesis of 5-Iodo-UTP sodium salt
Welcome to the Technical Support Center for Nucleotide Synthesis & Modification . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the chemical and practical complexities of synthesizing 5-Iodo-uridine 5'-triphosphate (5-Iodo-UTP) sodium salt.
This modified nucleotide is a critical substrate for T7 RNA polymerase in the generation of photo-reactive and heavy-atom-labeled RNA transcripts[1][2]. However, its synthesis is notoriously challenging due to the lability of the carbon-iodine bond, the moisture sensitivity of phosphoramidite/phosphorodichloridate intermediates, and the hydrolytic instability of the triphosphate moiety.
I. Synthetic Workflows: Strategic Overview
The synthesis of 5-Iodo-UTP generally follows one of two pathways: the direct electrophilic iodination of UTP, or the de novo phosphorylation of 5-iodouridine[3]. Understanding the mechanistic flow of these routes is essential for diagnosing synthesis failures.
Workflow of 5-Iodo-UTP sodium salt synthesis via phosphorylation and direct iodination routes.
II. Quantitative Comparison of Synthetic Routes
To help you select the optimal approach for your laboratory, the quantitative data and operational parameters of both primary synthesis routes are summarized below.
| Parameter | Route A: Phosphorylation of 5-Iodouridine | Route B: Direct Iodination of UTP |
| Overall Yield | 35% – 50% | 15% – 30% |
| Final Purity (HPLC) | > 95% | 80% – 90% |
| Primary Challenge | Extreme moisture sensitivity during the pyrophosphate coupling step. | Acid-catalyzed hydrolysis of the triphosphate tail during iodination. |
| Scalability | High (Gram-scale achievable) | Low to Moderate |
| Recommendation | Preferred method for high-purity biological applications[3][4]. | Useful only if starting from radiolabeled UTP isotopes. |
III. Troubleshooting & FAQs (Q&A)
Q1: Why does my phosphorylation of 5-iodouridine yield mostly unreacted starting material or 5-Iodo-UMP instead of the triphosphate? Causality & Solution: The modified Ludwig-Eckstein/Yoshikawa protocol relies on the generation of a highly reactive 5-Iodo-UMP phosphorodichloridate intermediate[4]. If moisture is present, POCl₃ is quenched into unreactive phosphoric acid derivatives, and the intermediate rapidly hydrolyzes to the monophosphate (UMP) before it can react with the pyrophosphate. Furthermore, the electron-withdrawing nature of the 5-iodo group slightly deactivates the 5'-hydroxyl. Self-Validating Fix: Rigorously dry the 5-iodouridine by co-evaporation with anhydrous pyridine (3x) and leave it under a high vacuum overnight. Ensure your bis-tributylammonium pyrophosphate is completely anhydrous (stored over molecular sieves in DMF).
Q2: During the direct iodination of UTP, I observe severe degradation of the triphosphate tail. How can I prevent this? Causality & Solution: Direct electrophilic iodination at the C5 position of the pyrimidine ring requires the generation of an "I+" equivalent, often utilizing iodine monochloride (ICl) or I₂ with strong oxidants in acidic conditions[5][6]. The phosphoanhydride bonds of the UTP tail are highly susceptible to acid-catalyzed hydrolysis, rapidly degrading into UDP and UMP. Self-Validating Fix: We strongly recommend abandoning direct iodination for preparative synthesis. Instead, utilize Route A (Phosphorylation of 5-iodouridine), which introduces the sensitive triphosphate group after the halogen is already safely installed on the base[3].
Q3: My purified 5-Iodo-UTP degrades rapidly during storage, failing in downstream T7 RNA polymerase transcriptions. What is happening? Causality & Solution: 5-Iodo-UTP suffers from two distinct degradation pathways. First, the carbon-iodine bond is highly sensitive to UV and visible light, undergoing homolytic cleavage to form a uridyl radical and free iodine. Second, the triphosphate chain hydrolyzes at ambient temperatures. Self-Validating Fix: Always store 5-Iodo-UTP as a lyophilized powder or in a strictly neutral aqueous solution (pH 7.5 ± 0.5) at -20°C or -80°C[7]. Wrap all reaction vessels and storage tubes in aluminum foil to block photon-induced deiodination.
Q4: How can I ensure complete conversion from the triethylammonium (TEA) salt to the sodium salt without losing my product? Causality & Solution: Reverse-phase HPLC or DEAE-Sephadex purification typically yields the nucleotide as a TEA salt. Residual TEA is toxic to many enzymes and can inhibit in vitro transcription assays[2]. Self-Validating Fix: Do not rely solely on prolonged lyophilization to remove TEA. Instead, use the Sodium Perchlorate Precipitation method. The sodium salt of the nucleotide is highly insoluble in cold acetone, whereas TEA-perchlorate remains highly soluble, driving the equilibrium entirely toward the sodium salt product.
IV. Step-by-Step Methodology: Optimal Synthesis of 5-Iodo-UTP Sodium Salt
This protocol utilizes the "one-pot, three-step" phosphorylation of 5-iodouridine, optimized to prevent depyrimidination and triphosphate hydrolysis[3][4].
Phase 1: Phosphorylation (Formation of Dichloridate)
-
Drying: Dissolve 1.0 mmol of 5-iodouridine in 5 mL of anhydrous pyridine. Evaporate to dryness under reduced pressure. Repeat three times to remove trace water azeotropically.
-
Activation: Dissolve the dried nucleoside in 5 mL of anhydrous trimethyl phosphate. Add 1.5 mmol of 1,8-Bis(dimethylamino)naphthalene (Proton Sponge). Note: The Proton Sponge absorbs the HCl generated in the next step without acting as a competing nucleophile, preventing acid-catalyzed cleavage of the glycosidic bond.
-
Reaction: Cool the flask to 0°C under an argon atmosphere. Add 1.2 mmol of freshly distilled POCl₃ dropwise. Stir at 0°C for 2 hours.
Phase 2: Triphosphate Formation & Hydrolysis 4. Coupling: Rapidly inject a vortexed mixture of 5.0 mmol bis-tributylammonium pyrophosphate and 2.0 mL of anhydrous tributylamine dissolved in 5 mL of anhydrous DMF. Stir for exactly 30 minutes at 0°C. 5. Quenching: Quench the reaction by adding 20 mL of cold 1.0 M Triethylammonium bicarbonate (TEAB) buffer (pH 7.5). Stir at room temperature for 1 hour. Note: This step hydrolyzes the cyclic metaphosphate intermediate into the linear triphosphate.
Phase 3: Purification and Sodium Salt Conversion 6. Chromatography: Load the quenched mixture onto a DEAE-Sephadex A-25 column. Elute using a linear gradient of TEAB buffer (0.1 M to 1.0 M). The triphosphate typically elutes at ~0.6 M TEAB. 7. Lyophilization: Pool the fractions containing 5-Iodo-UTP (verify via UV absorbance at λmax 287 nm[7]) and lyophilize to a viscous oil. 8. Sodium Salt Precipitation: Dissolve the TEA salt in 2 mL of anhydrous methanol. Add 10 mL of a 0.1 M solution of sodium perchlorate (NaClO₄) in anhydrous acetone. 9. Recovery: Centrifuge at 4,000 x g for 10 minutes at 4°C. A white precipitate (5-Iodo-UTP sodium salt) will form. Wash the pellet twice with 5 mL of cold, absolute acetone to remove residual TEA and perchlorate salts. Dry briefly under a high vacuum.
V. References
-
Jena Bioscience. "5-Iodo-UTP, Uridines labeled with Halogen atoms (F, Cl, Br, I)." Jena Bioscience GmbH. Available at: [Link]
-
Kumar, V., et al. "Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-O-triphosphates." PubMed (NIH). Available at: [Link]
-
Nuthanakanti, A., et al. "Post-transcriptional labeling by using Suzuki–Miyaura cross-coupling generates functional RNA probes." Nucleic Acids Research | Oxford Academic. Available at: [Link]
-
Li, Y., et al. "Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation." Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Rossi, M., et al. "Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach." PMC (NIH). Available at: [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Iodo-UTP, Uridines labeled with Halogen atoms (F, Cl, Br, I) - Jena Bioscience [jenabioscience.com]
Technical Support Center: 5-Iodouridine-5'-Triphosphate (5-IUTP) Modified RNA
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers who assume that any non-canonical nucleotide will automatically confer nuclease resistance to their RNA transcripts. This is a critical mechanistic misconception when working with 5-Iodouridine (5-IU).
This guide provides an authoritative breakdown of the chemical causality behind 5-IU RNase susceptibility, troubleshooting workflows for your in vitro transcriptions (IVT), and validated protocols for downstream applications like UV crosslinking.
Part 1: Mechanistic Overview – Why 5-IU is Susceptible to RNase A
To troubleshoot RNA degradation, we must first look at the enzyme's catalytic mechanism. RNase A is an endoribonuclease that specifically cleaves single-stranded RNA at the 3' end of pyrimidine residues (Uracil and Cytosine).
The catalytic mechanism relies on the enzyme's His12 residue acting as a general base. His12 abstracts a proton from the 2'-hydroxyl (2'-OH) group of the RNA's ribose sugar. This activated 2'-oxygen then initiates a nucleophilic attack on the adjacent phosphorus atom, forming a mandatory 2',3'-cyclic phosphate intermediate before the backbone is cleaved[1].
When you incorporate 5-Iodouridine-5'-triphosphate (5-IUTP) into an RNA transcript, you are modifying the C5 position of the pyrimidine base , adding a heavy halogen atom. While this 5-halogenation significantly strengthens the glycosidic bond and suppresses protonation-induced tautomerization [2], it leaves the 2'-OH group completely unmodified . Because the 2'-OH remains fully accessible, 5-IU modified RNA remains highly susceptible to RNase A degradation.
Part 2: Troubleshooting & FAQs
Q: My 5-IU modified RNA is degrading rapidly in cell culture/serum. How can I stabilize it? A: 5-IU is engineered for photo-crosslinking and X-ray crystallography (SAD phasing), not for therapeutic stability. Because 5-IU does not block the 2'-OH nucleophilic attack, it will be rapidly digested by endogenous RNases. To achieve true nuclease resistance in biological environments, you must utilize modifications that directly block the 2'-OH (e.g., 2'-O-Methyl or 2'-Fluoro) or alter the phosphate backbone (e.g., Phosphorothioate linkages) [3].
Q: I am getting extremely low RNA yields from my T7 IVT when using 100% 5-IUTP. How do I fix this? A: While T7 RNA polymerase readily accepts 5-IUTP, the bulky iodine atom causes steric hindrance within the polymerase active site, reducing the overall elongation rate [4]. Causality-driven solution: Increase the Mg²⁺ concentration in your transcription buffer (up to 20 mM) to better stabilize the leaving pyrophosphate group. If 100% substitution is not strictly required for your downstream assay, use a 1:1 molar ratio of UTP to 5-IUTP to relieve steric strain during elongation.
Q: During my CLIP (Cross-Linking and Immunoprecipitation) assay, the RNase A digestion of the 5-IU RNA seems incomplete compared to unmodified RNA. Why? A: Although 5-IU does not chemically block RNase A, the heavy iodine atom can cause minor steric clashes that marginally alter the local RNA conformation, slightly reducing the enzyme's catalytic turnover rate. Causality-driven solution: Increase your RNase A concentration by 2- to 5-fold (e.g., from 1 µg/mL to 5 µg/mL) or extend the digestion time at 37°C to ensure complete degradation of the unprotected RNA regions.
Part 3: Quantitative Data & Modification Comparison
When designing an RNA experiment, selecting the correct modification is paramount. Use the table below to compare how different modifications affect RNase A susceptibility and duplex thermodynamics.
| Modification | Structural Position | RNase A Resistance | Primary Application | Effect on Duplex Tm |
| 5-Iodouridine | Base (C5) | Low (Susceptible) | Photo-crosslinking, SAD Phasing | Increases |
| 2'-O-Methyl | Sugar (2'-OH) | High (Resistant) | Therapeutics, in vivo stability | Increases |
| 2'-Fluoro | Sugar (2'-OH) | High (Resistant) | Aptamers, Therapeutics | Increases |
| Phosphorothioate | Backbone | High (Exonuclease) | Antisense Oligos (ASOs) | Slightly Decreases |
Part 4: Experimental Protocols
Protocol 1: Synthesis of 5-IU Modified RNA via In Vitro Transcription (IVT)
This protocol utilizes a modified NTP ratio to balance transcript yield with sufficient iodine incorporation.
-
Reaction Assembly: In an RNase-free tube, combine the following at room temperature (to prevent spermidine precipitation of the DNA template):
-
10x Transcription Buffer (yielding final 40 mM Tris-HCl pH 7.9, 20 mM MgCl₂, 2 mM Spermidine). Note: Elevated MgCl₂ compensates for the bulky 5-IUTP analog.
-
10 mM DTT.
-
2 mM ATP, 2 mM CTP, 2 mM GTP.
-
1 mM UTP and 1 mM 5-IUTP (1:1 ratio).
-
1 µg linearized DNA template.
-
-
Polymerase Addition: Add 50 Units of T7 RNA Polymerase. Mix gently by pipetting.
-
Elongation: Incubate at 37°C for 2 to 4 hours. The extended time accommodates the slower kinetics of the modified nucleotide.
-
Template Removal: Add 2 Units of RNase-free DNase I. Incubate at 37°C for 15 minutes.
-
Purification: Purify the 5-IU RNA using LiCl precipitation or a standard spin-column to remove unincorporated 5-IUTP.
Protocol 2: RNase A Footprinting of 5-IU Crosslinked Complexes
Because 5-IU is susceptible to RNase A, we exploit this trait to digest uncrosslinked RNA, leaving only the protein-protected footprint.
-
Complex Formation: Incubate the purified 5-IU RNA with your target RNA-Binding Protein (RBP) in a physiological binding buffer for 30 minutes at room temperature.
-
Zero-Length Crosslinking: Irradiate the complex on ice using a UV crosslinker set to 302 nm - 325 nm (approx. 400 mJ/cm²). Why 302 nm? Iodine is highly photoreactive at this wavelength, allowing covalent bond formation with aromatic amino acids without inducing the backbone damage typically seen at 254 nm.
-
RNase Digestion: Add RNase A to a final concentration of 5 µg/mL. Incubate at 37°C for 15 minutes. Because the 2'-OH is intact, RNase A will rapidly hydrolyze all RNA not physically shielded by the RBP.
-
Isolation: Immunoprecipitate the RBP and run the complex on an SDS-PAGE gel. The resulting shift will represent the protein covalently linked to a short (20-30 nt) RNase-resistant RNA footprint.
Part 5: Workflow Visualization
The following diagram illustrates the logical progression from 5-IUTP incorporation to RNase A footprinting, highlighting the critical points of susceptibility.
Workflow of 5-IU RNA synthesis, UV crosslinking, and RNase A footprinting.
References
-
5-Halogenation of Uridine Suppresses Protonation-Induced Tautomerization and Enhances Glycosidic Bond Stability of Protonated Uridine. Journal of the American Society for Mass Spectrometry. URL: [Link]
-
Post-transcriptional labeling by using Suzuki–Miyaura cross-coupling generates functional RNA probes. Nucleic Acids Research. URL: [Link]
Validation & Comparative
A Comparative Guide to 5-Iodo-UTP and Other Modified UTPs for In Vitro Transcription
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of mRNA-based therapeutics and vaccines, the choice of nucleotide building blocks during in vitro transcription (IVT) is a critical determinant of the final product's efficacy and safety. The strategic incorporation of modified nucleosides, particularly uridine analogs, has been instrumental in enhancing mRNA stability, increasing protein translation, and mitigating the innate immunogenicity of synthetic mRNA.[1][2] This guide provides a detailed comparison of 5-iodo-UTP (5I-UTP) with other commonly used modified uridine triphosphates (UTPs), including pseudouridine (Ψ), N1-methylpseudouridine (m1Ψ), 2-thiouridine (s2U), and 5-methoxyuridine (5moU). We will delve into their respective impacts on IVT yield, translation efficiency, and immunogenicity, supported by experimental data and protocols to empower researchers in their selection of the optimal modified nucleotide for their specific application.
The Critical Role of Modified Uridines in mRNA Synthesis
The introduction of foreign single-stranded RNA into mammalian cells can trigger an innate immune response, primarily through the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR.[3] This can lead to the production of type I interferons and other pro-inflammatory cytokines, resulting in the suppression of protein translation and rapid degradation of the mRNA.[3] To overcome this, researchers have turned to modified nucleosides that are naturally present in cellular RNA. By replacing the standard uridine with these modified versions during IVT, the resulting mRNA can better evade immune detection, leading to more robust and sustained protein expression.[1][2]
5-Iodo-UTP: A Halogenated Uridine Analog
5-Iodo-UTP is a uridine triphosphate analog that features an iodine atom at the 5-position of the uracil base. While not as extensively studied for its role in therapeutic mRNA as pseudouridine and its derivatives, 5-position modifications of UTP have been shown to be substrates for T7 RNA polymerase.[4][5][6] The incorporation of 5-iodo-UTP into RNA transcripts has primarily been utilized for post-transcriptional modifications, where the iodine serves as a reactive handle for cross-coupling reactions to attach functional probes.[4][7]
The bulky and electronegative iodine atom at the 5-position can potentially influence the biophysical properties of the mRNA, such as its secondary structure and interactions with the translational machinery and immune sensors. However, comprehensive data directly comparing its performance against other modified UTPs in terms of IVT yield, translation efficiency, and immunogenicity for therapeutic applications is currently limited.
Established Modified UTPs for Therapeutic mRNA Production
Several other modified uridines have been extensively investigated and are widely used in the development of mRNA therapeutics.
Pseudouridine (Ψ)
Pseudouridine is an isomer of uridine where the uracil base is attached to the ribose sugar via a C-C bond instead of an N-C bond. This subtle change has profound biological consequences. The incorporation of pseudouridine into mRNA has been shown to reduce the activation of innate immune sensors, leading to decreased inflammatory responses and increased protein translation.[3][8] However, it has been noted that Ψ-modified mRNA can still elicit some level of immune response and may have lower IVT yields compared to unmodified UTP.[9]
N1-Methylpseudouridine (m1Ψ)
N1-methylpseudouridine is a methylated derivative of pseudouridine that has become a cornerstone of many mRNA vaccines and therapeutics, including the FDA-approved COVID-19 vaccines.[2] The addition of a methyl group at the N1 position of the pseudouridine base further dampens the innate immune response compared to pseudouridine.[9] mRNA containing m1Ψ exhibits significantly enhanced translation efficiency and a more favorable safety profile, with negligible induction of inflammatory cytokines.[2][9] While some studies suggest that m1Ψ incorporation can lead to slightly lower IVT yields compared to unmodified UTP, its superior biological properties often outweigh this consideration.[9]
2-Thiouridine (s2U)
2-Thiouridine is a modified uridine with a sulfur atom replacing the oxygen at the 2-position of the uracil ring. This modification has also been shown to increase mRNA stability and reduce immunogenicity.[10][11] The incorporation of s2U can enhance the translational efficiency of the resulting mRNA, although its performance relative to m1Ψ can be sequence-dependent.
5-Methoxyuridine (5moU)
5-Methoxyuridine features a methoxy group at the 5-position of the uracil base. This modification has been identified as a promising candidate for reducing innate immune stimulation while supporting efficient translation.[12][13][14] Studies have shown that mRNA containing 5moU can lead to minimal inflammatory responses and robust protein expression.[9]
Comparative Performance Data
The selection of a modified UTP is a multifactorial decision that depends on the specific goals of the research or therapeutic application. The following table summarizes the general performance characteristics of the discussed modified UTPs based on available literature. It is important to note that direct head-to-head comparisons of 5I-UTP with the other modified uridines in the context of therapeutic mRNA are not widely available, and its performance is inferred from studies on other 5-position modified UTPs.
| Modified UTP | In Vitro Transcription (IVT) Yield | Translation Efficiency | Immunogenicity | Key References |
| Unmodified UTP | High | Baseline | High | [9] |
| 5-Iodo-UTP (5I-UTP) | Potentially Good (based on other 5-position modifications) | Unknown | Unknown | [4][5][6] |
| Pseudouridine (Ψ) | Typically Lower than Unmodified | Increased | Reduced | [3][8][9] |
| N1-Methylpseudouridine (m1Ψ) | Can be Slightly Lower than Unmodified | Significantly Increased | Significantly Reduced | [2][9] |
| 2-Thiouridine (s2U) | Good | Increased | Reduced | [10][11] |
| 5-Methoxyuridine (5moU) | Good | Increased | Significantly Reduced | [9][12][13][14] |
Experimental Design for Comparing Modified UTPs
To rigorously evaluate the performance of 5I-UTP against other modified UTPs, a well-designed set of experiments is crucial. The following section outlines a comprehensive workflow for this comparative analysis.
Caption: Workflow for comparing the performance of different modified UTPs in in vitro transcription.
Detailed Experimental Protocol: Comparative In Vitro Transcription
This protocol outlines the synthesis of mRNA transcripts with complete substitution of uridine with a modified analog.
Materials:
-
Linearized DNA template encoding a reporter gene (e.g., Firefly Luciferase) with a T7 promoter
-
T7 RNA Polymerase
-
RNase Inhibitor
-
10x Reaction Buffer
-
ATP, GTP, CTP solutions (100 mM)
-
Unmodified UTP solution (100 mM)
-
Modified UTP solutions (100 mM each of 5I-UTP, Ψ-UTP, m1Ψ-UTP, s2U-UTP, 5moU-UTP)
-
DNase I (RNase-free)
-
RNA purification kit (e.g., spin column-based or HPLC)
-
Nuclease-free water
Procedure:
-
Reaction Setup: Thaw all reagents on ice. For each modified UTP (and unmodified control), assemble a 20 µL transcription reaction at room temperature in a nuclease-free tube as follows:
-
Nuclease-free water: to 20 µL
-
10x Reaction Buffer: 2 µL
-
ATP, GTP, CTP (100 mM each): 0.5 µL of each
-
Unmodified or Modified UTP (100 mM): 0.5 µL
-
Linearized DNA template (1 µg/µL): 1 µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I to each reaction mixture and incubate at 37°C for 15 minutes.
-
Purification: Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.[15]
-
Quantification and Quality Control:
-
Measure the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop) and calculate the A260/280 ratio to assess purity.
-
Analyze the integrity and size of the mRNA transcripts using an Agilent Bioanalyzer or similar capillary electrophoresis system.
-
Protocol for In Cellulo Translation Assay
This protocol describes the transfection of the synthesized mRNAs into cultured cells to assess their translation efficiency.
Materials:
-
HEK293T or other suitable mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine MessengerMAX)
-
Opti-MEM or other serum-free medium
-
96-well cell culture plates
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Formation:
-
For each mRNA variant, dilute 100 ng of mRNA in 10 µL of Opti-MEM in a sterile tube.
-
In a separate tube, dilute 0.5 µL of transfection reagent in 10 µL of Opti-MEM.
-
Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes.
-
-
Transfection: Add the 20 µL of the mRNA-lipid complex dropwise to the cells in each well containing 80 µL of fresh, pre-warmed complete medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 hours.
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the total protein concentration of the lysate to account for differences in cell number.
-
Protocol for Immunogenicity Assay
This protocol outlines the assessment of the immunogenic potential of the synthesized mRNAs by measuring cytokine production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donors
-
Complete RPMI-1640 medium
-
Transfection reagent suitable for primary cells
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IFN-α
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Transfection: Prepare transfection complexes as described in the translation assay protocol, using 200 ng of each mRNA variant per well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine ELISA: Measure the concentration of TNF-α and IFN-α in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
Analytical Methods for Modified mRNA Characterization
Advanced analytical techniques are essential for the comprehensive characterization of in vitro transcribed mRNA containing modified nucleotides.
Caption: Key analytical methods for the characterization of modified mRNA.
-
High-Performance Liquid Chromatography (HPLC): Anion-exchange (AEX) and ion-pair reversed-phase (IP-RP) HPLC are powerful techniques for assessing the purity of mRNA preparations.[16][17][18][19] These methods can effectively separate the full-length mRNA product from unincorporated NTPs, short transcripts, and double-stranded RNA (dsRNA) byproducts, which are known to be potent inducers of the innate immune response.[17]
-
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for verifying the incorporation of modified nucleosides into the mRNA transcript.[20][21][22][23][24] By digesting the mRNA into individual nucleosides, LC-MS/MS can accurately identify and quantify the modified bases, confirming the successful synthesis of the desired mRNA molecule.
Conclusion and Future Perspectives
The choice of modified UTP is a critical parameter in the design and production of effective and safe mRNA therapeutics. While pseudouridine and, in particular, N1-methylpseudouridine have emerged as the frontrunners for reducing immunogenicity and enhancing translation, the exploration of other modified uridines continues to be an active area of research.
5-Iodo-UTP, while being a substrate for T7 RNA polymerase, remains an under-investigated candidate for therapeutic mRNA applications. Its potential impact on mRNA stability, translation, and immunogenicity warrants further investigation. The experimental framework provided in this guide offers a robust methodology for a head-to-head comparison of 5I-UTP with established modified UTPs.
As our understanding of the intricate interplay between mRNA modifications and the cellular machinery evolves, we can anticipate the development of novel modified nucleotides with even more desirable properties. A systematic and data-driven approach to comparing these new candidates will be essential for advancing the next generation of mRNA-based medicines.
References
-
Anion exchange HPLC monitoring of mRNA in vitro transcription reactions to support mRNA manufacturing process development. (2024). PMC. [Link]
-
In Vitro Selection Using Modified or Unnatural Nucleotides. (n.d.). PMC. [Link]
-
a) Preparative scale enzymatic synthesis of 5-iodo-4'-thiouridine 4a;... (n.d.). ResearchGate. [Link]
-
HPLC purification of in vitro-transcribed nucleoside modified mRNA... (n.d.). ResearchGate. [Link]
-
Detection of RNA Modifications by HPLC Analysis and Competitive ELISA. (n.d.). PMC. [Link]
-
In Vitro Selection Using Modified or Unnatural Nucleotides | Request PDF. (2025). ResearchGate. [Link]
-
Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and... (2018). RSC Publishing. [Link]
-
Researchers at IOCB Prague develop a new method for enzymatic synthesis of potential RNA therapeutics. (2024). Institute of Organic Chemistry and Biochemistry of the CAS. [Link]
-
Design showing the post-transcriptional functionalization of iodouridine-labeled RNA transcripts by using Suzuki-Miyaura crosscoupling reaction to generate RNA labeled with functional probes. (n.d.). ResearchGate. [Link]
-
Improving the fidelity of uridine analog incorporation during in vitro transcription. (2022). bioRxiv. [Link]
-
Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). (n.d.). PMC. [Link]
-
Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data. (n.d.). PMC. [Link]
-
HighYield T7 mRNA Synthesis Kit (5moUTP). (2023). Jena Bioscience. [Link]
-
HPLC in IVT mRNA Process Monitoring. (2023). Biocompare.com. [Link]
-
Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation. (n.d.). PMC. [Link]
-
HPLC Purification of In Vitro Transcribed Long RNA. (n.d.). Springer Nature Experiments. [Link]
-
5-Iodo-UTP, Nucleotides for SELEX/Aptamer Modification. (n.d.). Jena Bioscience. [Link]
-
The Multifaceted Role of Modified NTPs in mRNA Synthesis. (2024). Areterna LLC. [Link]
-
T7 RNA polymerase transcription with 5-position modified UTP derivatives. (2004). PubMed. [Link]
-
Scientists at IOCB Prague develop a new method for enzymatic synthesis of potential RNA therapeutics. (2024). YouTube. [Link]
-
Comparison of the incorporation yields when UTP was allowed to compete... (n.d.). ResearchGate. [Link]
-
Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. (2025). PMC. [Link]
-
Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens. (2024). MDPI. [Link]
-
A T7 RNA Polymerase Mutant Enhances the Yield of 5'-Thienoguanosine-Initiated RNAs. (2018). PubMed. [Link]
-
A computational platform for high-throughput analysis of RNA sequences and modifications by mass spectrometry. (2023). bioRxiv. [Link]
-
Analysis of RNA and its Modifications. (2024). PMC. [Link]
-
T7 RNA Polymerase Transcription with 5-Position Modified UTP Derivatives. (2025). ResearchGate. [Link]
-
HighYield T7 mRNA Synthesis Kit (s2UTP). (n.d.). Jena Bioscience. [Link]
- US20210040526A1 - Methods and means for enhancing rna production. (n.d.).
-
Enhancement of mRNA translation efficiency through 5'-UTR engineering. (n.d.). OUCI. [Link]
-
In vitro transcription for mRNA synthesis. (2024). Cytiva. [Link]
-
In vitro transcription of guide RNAs and 5'-triphosphate removal. (2022). Protocols.io. [Link]
-
Chemical Additive Reduces Cost of Manufacturing mRNA. (n.d.). Stanford. [Link]
-
Understanding the impact of in vitro transcription byproducts and contaminants. (2024). PMC. [Link]
-
RNAModR: Functional analysis of mRNA modifications in R. (2016). Open Research Repository. [Link]
-
Deciphering the pseudouridine nucleobase modification in human diseases: From molecular mechanisms to clinical perspectives. (2025). PMC. [Link]
-
Development of mRNA manufacturing for vaccines and therapeutics: mRNA platform requirements and development of a scalable production process to support early phase clinical trials. (n.d.). PMC. [Link]
-
Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data. (2024). PubMed. [Link]
-
Modified mRNA synthesis beyond the classics. (n.d.). Jena Bioscience. [Link]
Sources
- 1. gencefebio.com [gencefebio.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. Increase synthetic mRNA functionality with nucleoside base modifications - News Blog - Jena Bioscience [jenabioscience.com]
- 4. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deaza ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01498A [pubs.rsc.org]
- 5. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Deciphering the pseudouridine nucleobase modification in human diseases: From molecular mechanisms to clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. protocols.io [protocols.io]
- 16. Anion exchange HPLC monitoring of mRNA in vitro transcription reactions to support mRNA manufacturing process development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biocompare.com [biocompare.com]
- 19. HPLC Purification of In Vitro Transcribed Long RNA | Springer Nature Experiments [experiments.springernature.com]
- 20. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. neb.com [neb.com]
- 23. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 24. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Biological Activity of 5-Iodouridine-5'-triphosphate (5-IUTP) Labeled RNA
Introduction: The Observer Effect in Molecular Biology
In the quest to understand the intricate dance of cellular life, the ability to track and analyze RNA is paramount. Labeling RNA molecules allows us to visualize their localization, quantify their expression, and identify their interaction partners. However, the very act of labeling introduces a modification, a molecular "tag" that can, in itself, alter the biological behavior of the RNA under investigation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically assess the biological activity of RNA labeled with 5-Iodouridine-5'-triphosphate (5-IUTP), comparing its performance and potential artifacts against other common non-radioactive labeling strategies. Our focus is not merely on protocols, but on the underlying principles that ensure the scientific integrity of your findings.
The Core Principle: Why 5-IUTP?
5-Iodouridine-5'-triphosphate is a modified uridine triphosphate where a hydrogen atom at the 5-position of the uracil base is replaced by an iodine atom. This modification is relatively small, which is its primary theoretical advantage. During in vitro transcription, RNA polymerases can incorporate 5-IUTP into a growing RNA transcript in place of the natural UTP.[1] Studies have shown that the incorporation efficiency of IUTP can be nearly as high as that of its natural counterpart, making it a robust tool for generating labeled RNA.[2] The iodine atom can then be used for various downstream applications, including cross-linking studies to identify RNA-binding proteins or as a handle for further chemical modifications.
However, even a single atom substitution can have consequences. The central question this guide addresses is: To what extent does the incorporation of 5-Iodouridine alter the biological function of the RNA molecule? This includes its ability to be translated, its stability, its interactions with proteins, and its recognition by the cellular machinery, particularly the innate immune system.
A Comparative Landscape of RNA Labeling Technologies
The choice of label is a critical experimental decision. A modification that is benign for a simple hybridization experiment might completely abrogate the function of an mRNA in a translation assay. Below, we compare 5-IUTP with other prevalent non-radioactive labeling methods.
| Feature | 5-Iodouridine-UTP (5-IUTP) | Biotin-UTP | Digoxigenin-UTP (DIG) | Aminoallyl-UTP (aaUTP) | 5-Ethynyluridine-UTP (5-EUTP) |
| Labeling Principle | Single-step, co-transcriptional incorporation of a halogenated nucleotide.[2] | Single-step, co-transcriptional incorporation of a biotin-modified nucleotide.[3] | Single-step, co-transcriptional incorporation of a steroid hapten.[4][5] | Two-step: Co-transcriptional incorporation of an amine-modified nucleotide, followed by chemical coupling to a reporter molecule (e.g., fluorescent dye).[6][7] | Two-step: Co-transcriptional incorporation of an alkyne-modified nucleotide, followed by "click" chemistry with an azide-modified reporter.[8][9] |
| Size of Modification | Small (single iodine atom). | Large and bulky. | Large and bulky. | Small initial modification; final size depends on the coupled reporter.[7] | Small initial modification; final size depends on the coupled reporter. |
| Typical Detection | Cross-linking, potential for specific antibody recognition, further chemical modification.[2] | Streptavidin-based detection (enzymatic, fluorescent). | Anti-DIG antibody-based detection (enzymatic, fluorescent).[4][10] | Detection via the coupled reporter (e.g., fluorescence).[11][12] | Detection via the coupled reporter (e.g., fluorescence, biotin).[8] |
| Potential for Steric Hindrance | Low to moderate. The iodine atom can alter charge distribution and local conformation.[13] | High. The large biotin moiety can significantly interfere with RNA-protein interactions and enzyme access.[8][14] | High. Similar to biotin, the bulky DIG label can cause steric hindrance.[14] | Low for the initial aaUTP incorporation. The final reporter molecule can cause hindrance.[7] | Low for the initial EUTP incorporation. Minimal disruption is a key advantage of click chemistry.[8] |
| Key Advantage | Small modification size; high incorporation efficiency.[2] | Extremely high affinity of biotin-streptavidin interaction provides robust detection.[13] | High-sensitivity detection with specific antibodies and low background.[4] | Flexible choice of final label; more efficient enzymatic incorporation than directly labeled nucleotides.[7] | Bio-orthogonal reaction, highly specific and efficient, with minimal perturbation.[8] |
| Primary Limitation | Potential for altered RNA structure and immunogenicity; fewer direct detection methods compared to Biotin/DIG. | High potential to disrupt biological activity due to its size.[8] | High potential to disrupt biological activity due to its size. | Requires a second reaction step, which can affect RNA integrity. | Requires a second reaction step and copper catalyst (for CuAAC), which can damage RNA.[15] |
Assessing Biological Activity: Key Experimental Workflows
To move from assumption to evidence, a series of validation experiments is essential. The following workflows are designed to systematically assess the impact of 5-IUTP labeling on critical aspects of RNA biology.
Workflow 1: In Vitro Transcription and Labeling Efficiency
The first step is to produce the labeled RNA and confirm the success of the labeling reaction. The goal is to optimize the ratio of 5-IUTP to UTP to achieve sufficient labeling without significantly compromising the yield of full-length transcripts.[14]
Sources
- 1. apexbt.com [apexbt.com]
- 2. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. custombiotech.roche.com [custombiotech.roche.com]
- 4. apexbt.com [apexbt.com]
- 5. DIG RNA标记试剂盒(SP6/T7) sufficient for 2 x 10 labeling reactions, kit of 1 (12 components), suitable for hybridization, suitable for Southern blotting | Sigma-Aldrich [sigmaaldrich.com]
- 6. abpbio.com [abpbio.com]
- 7. Amino Allyl Labeling for Array Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. pnas.org [pnas.org]
- 9. 5-Ethynyl-UTP (5-EUTP), CLICK-functionalized Nucleotides for RNA Labeling - Jena Bioscience [jenabioscience.com]
- 10. thomassci.com [thomassci.com]
- 11. Aminoallyl-UTP-Cy5, Fluorescent Nucleotides for RNA Labeling - Jena Bioscience [jenabioscience.com]
- 12. Aminoallyl-UTP-ATTO-488, Fluorescent Nucleotides for RNA Labeling - Jena Bioscience [jenabioscience.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. thermofisher.com [thermofisher.com]
- 15. In vitro labeling strategies for in cellulo fluorescence microscopy of single ribonucleoprotein machines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of 5-Iodo-UTP Incorporation in RNA Synthesis
For researchers, scientists, and drug development professionals, the precise modification of RNA is a cornerstone of innovation. Among the arsenal of modified nucleotides, 5-Iodo-UTP (5-I-UTP) has emerged as a powerful tool for a variety of applications, from the selection of novel aptamers to the elucidation of RNA-protein interactions. This guide provides an in-depth, objective comparison of 5-I-UTP's incorporation specificity, supported by experimental data and protocols, to empower you in making informed decisions for your research.
Introduction to 5-Iodo-UTP
5-Iodo-UTP is a derivative of uridine triphosphate (UTP) where a bulky iodine atom replaces the hydrogen at the C5 position of the uracil base. This modification is surprisingly well-tolerated by various RNA polymerases, most notably T7 RNA polymerase, allowing for its efficient incorporation into RNA transcripts in vitro.[1] The unique properties of the iodine atom—its size and its ability to participate in photo-activated cross-linking—are what make 5-I-UTP a versatile reagent for several key applications:
-
Systematic Evolution of Ligands by Exponential Enrichment (SELEX): The bulky iodine atom can introduce novel structural motifs into an RNA library, increasing the chemical diversity and the potential for selecting aptamers with high affinity and specificity.
-
Photo-cross-linking: Upon exposure to UV light, the carbon-iodine bond can be cleaved, generating a highly reactive radical that can form a covalent bond with nearby molecules, such as proteins.[2] This "zero-distance" cross-linking is invaluable for mapping RNA-protein interaction sites with high precision.[3]
-
Enzymatic Synthesis of Modified RNA: 5-I-UTP serves as a building block for the enzymatic synthesis of RNA with specific functionalities.[4]
The success of these applications hinges on the specific and efficient incorporation of 5-I-UTP in place of its natural counterpart, UTP, without significantly disrupting the transcription process.
Mechanism of Incorporation: A Tale of Two Substrates
RNA polymerases are remarkably adept at selecting the correct nucleotide triphosphate (NTP) from a cellular pool to add to a growing RNA chain, guided by the templating DNA strand. The specificity of this process is governed by the geometry of the active site and the hydrogen bonding patterns between the incoming NTP and the template base.
For T7 RNA polymerase, a workhorse in molecular biology, the active site is surprisingly accommodating to modifications at the C5 position of pyrimidines.[4] This is because the C5 position projects into the major groove of the DNA-RNA hybrid and does not directly participate in the Watson-Crick base pairing with the template adenine.
As the diagram illustrates, the modification at the C5 position of 5-I-UTP does not interfere with the crucial hydrogen bonding required for base pairing with adenine in the DNA template. This structural compatibility is a key reason for its successful incorporation.
Comparative Analysis of Incorporation Specificity
The true measure of a modified nucleotide's utility is its ability to be incorporated with high fidelity and efficiency. Here, we compare 5-I-UTP to its natural counterpart and other commonly used modified uridines.
5-I-UTP vs. Natural UTP
Studies have shown that T7 RNA polymerase can incorporate 5-I-UTP with remarkable efficiency, in some cases comparable to that of natural UTP. A kinetic analysis of T7 RNA polymerase transcription with various 5-position modified UTP derivatives revealed surprisingly similar K_m and V_max values for UTP and hydrophobic modifications at the 5-position.[5][6] This indicates that the polymerase's affinity for the nucleotide and the rate of incorporation are not significantly hampered by the presence of the iodine atom.[5][7]
| Nucleotide | Relative K_m | Relative V_max | Key Takeaway |
| UTP | 1.0 | 1.0 | The natural substrate, serves as the baseline for comparison. |
| 5-I-UTP | Similar to UTP | Similar to UTP | Demonstrates excellent substrate properties for T7 RNA polymerase, with minimal impact on transcription kinetics.[5][6] |
Table 1: Kinetic Comparison of UTP and 5-I-UTP Incorporation by T7 RNA Polymerase. Data synthesized from published literature.[5][6]
5-I-UTP vs. Other Modified UTPs
Other halogenated uridines, such as 5-Bromo-UTP (5-Br-UTP), are also used for similar applications. Like 5-I-UTP, 5-Br-UTP is a good substrate for T7 RNA polymerase and can be used for photo-cross-linking.[2] The choice between these analogs often depends on the specific experimental requirements, such as the desired cross-linking efficiency and the potential for downstream chemical modifications.
| Modification | Key Advantages | Key Considerations |
| 5-Iodo-UTP | - Efficiently incorporated by T7 RNA polymerase.[5][6]- Effective for UV photo-cross-linking.[2] | - The bulky iodine atom may have a greater impact on RNA structure compared to smaller halogens. |
| 5-Bromo-UTP | - Good substrate for T7 RNA polymerase.- Also effective for photo-cross-linking.[2] | - May have slightly different photo-activation properties compared to 5-I-UTP. |
| 5-Aminoallyl-UTP | - Allows for post-transcriptional labeling with various functional groups. | - The linker arm can be more disruptive to RNA structure and function. |
Table 2: Comparison of 5-I-UTP with Other Modified Uridine Triphosphates.
Experimental Validation of Specificity
To confidently utilize 5-I-UTP, it is crucial to experimentally validate its specific incorporation. Here, we provide protocols for two key experiments.
Protocol 1: In Vitro Transcription with 5-I-UTP
This protocol outlines the steps for a standard in vitro transcription reaction to synthesize RNA containing 5-I-UTP.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter (1 µg)
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 50 mM NaCl, 10 mM Spermidine)
-
10 mM ATP, CTP, GTP solution
-
10 mM UTP solution
-
10 mM 5-I-UTP solution
-
RNase Inhibitor (40 U/µL)
-
T7 RNA Polymerase (50 U/µL)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free microfuge tube, assemble the following components at room temperature in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
4 µL of 5x Transcription Buffer
-
2 µL of 10 mM ATP
-
2 µL of 10 mM CTP
-
2 µL of 10 mM GTP
-
1 µL of 10 mM UTP (for partial substitution) or 2 µL of 10 mM 5-I-UTP (for full substitution)
-
1 µg of template DNA
-
1 µL of RNase Inhibitor
-
1 µL of T7 RNA Polymerase
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment (Optional): To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purification: Purify the RNA transcript using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.
-
Analysis: Analyze the transcript by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the synthesis of full-length RNA. The incorporated iodine will result in a slightly higher molecular weight, leading to a slower migration compared to an unmodified transcript.
Protocol 2: Photo-cross-linking Assay to Confirm Incorporation and Interaction
This protocol describes a method to confirm the incorporation of 5-I-UTP into a specific RNA and its ability to cross-link to a binding protein.[8]
Materials:
-
RNA transcript containing 5-I-UTP (from Protocol 1)
-
Purified protein of interest
-
Binding Buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl₂, 0.1 mM EDTA, 5% glycerol)
-
UV Cross-linker (with 302 nm or 312 nm bulbs)[2]
-
RNase A/T1 mix
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis apparatus
-
Autoradiography or western blotting reagents
Procedure:
-
Binding Reaction: Incubate the 5-I-UTP-labeled RNA with the protein of interest in binding buffer for 20-30 minutes at room temperature to allow for complex formation.
-
UV Cross-linking: Place the reaction mixture on ice in a UV-transparent plate or tube and expose it to UV light (e.g., 312 nm) for a specified time (typically 5-15 minutes). The optimal time should be determined empirically.[2][8]
-
RNase Digestion: Add RNase A/T1 mix to the reaction to digest the non-cross-linked regions of the RNA. Incubate at 37°C for 15-30 minutes.
-
Analysis: Add SDS-PAGE loading buffer, boil the samples, and resolve the proteins by SDS-PAGE. The cross-linked protein-RNA adduct will migrate at a higher molecular weight than the protein alone.
-
Detection: The cross-linked complex can be detected by autoradiography if the RNA was radiolabeled, or by western blotting using an antibody against the protein of interest.
Troubleshooting and Considerations
-
Misincorporation: While T7 RNA polymerase shows high fidelity for incorporating 5-I-UTP opposite adenine, it's good practice to sequence a sample of the transcript if the exact sequence is critical.
-
Impact on RNA Structure: The bulky iodine atom can potentially alter the local RNA structure. This can be an advantage in SELEX but may be a consideration for functional studies. It is advisable to perform functional assays to ensure the modified RNA retains its biological activity.
-
Optimizing Reaction Conditions: For full substitution with 5-I-UTP, it may be necessary to optimize the MgCl₂ concentration in the transcription reaction, as modified NTPs can sometimes require different optimal conditions.
Conclusion
5-Iodo-UTP stands out as a highly specific and efficient substrate for T7 RNA polymerase, enabling the synthesis of modified RNA for a range of cutting-edge applications. Its incorporation kinetics are comparable to that of natural UTP, and its utility in photo-cross-linking provides a powerful means to dissect RNA-protein interactions. By understanding the principles of its incorporation and employing rigorous experimental validation, researchers can confidently harness the power of 5-I-UTP to advance their scientific discoveries.
References
-
Vaught, J. D., Dewey, T., & Eaton, B. E. (2004). T7 RNA polymerase transcription with 5-position modified UTP derivatives. Journal of the American Chemical Society, 126(36), 11231–11237. [Link]
-
ResearchGate. (2025, August 6). T7 RNA Polymerase Transcription with 5-Position Modified UTP Derivatives. ResearchGate. [Link]
-
Nilsen, T. W. (2013). Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs. Cold Spring Harbor Protocols, 2013(3), pdb.prot073569. [Link]
-
Vaught, J. D., Dewey, T., & Eaton, B. E. (2004). T7 RNA Polymerase Transcription with 5-Position Modified UTP Derivatives. Journal of the American Chemical Society, 126(36), 11231-11237. [Link]
-
OpenWetWare. (n.d.). In vitro transcription. OpenWetWare. [Link]
-
Hocek, M., & Fojta, M. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of the substrate activity of pyrimidine and 7-deazapurine ribonucleoside triphosphates. RSC Advances, 8(45), 25499–25509. [Link]
-
Bio-protocol. (2026, March 5). RNA-protein UV-crosslinking Assay. Bio-protocol. [Link]
-
National Center for Biotechnology Information. (n.d.). Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family. National Center for Biotechnology Information. [Link]
-
PubMed. (n.d.). Substrate properties of C'-methyl UTP derivatives in T7 RNA polymerase reactions. Evidence for N-type NTP conformation. PubMed. [Link]
-
Jena Bioscience. (n.d.). 5-Iodo-UTP. Jena Bioscience. [Link]
-
National Center for Biotechnology Information. (n.d.). Begin at the beginning: Predicting genes with 5′ UTRs. National Center for Biotechnology Information. [Link]
-
protocols.io. (2022, October 5). In vitro transcription of guide RNAs and 5'-triphosphate removal. protocols.io. [Link]
-
Jena Bioscience. (n.d.). 5-Ethynyl-UTP (5-EUTP). Jena Bioscience. [Link]
-
protocols.io. (2022, November 16). In vitro transcription of guide RNAs and 5'-triphosphate removal V.14. protocols.io. [Link]
-
bioRxiv. (2019, April 3). Fast and unbiased purification of RNA-protein complexes after UV cross-linking. bioRxiv. [Link]
-
PLOS ONE. (2016, February 1). Studies on Transcriptional Incorporation of 5'-N-Triphosphates of 5'-Amino-5'-Deoxyribonucleosides. PLOS ONE. [Link]
-
National Center for Biotechnology Information. (n.d.). Quantifying the influence of 5′-RNA modifications on RNA polymerase I activity. National Center for Biotechnology Information. [Link]
-
UTUPub. (n.d.). Probing the nucleobase selectivity of RNA polymerases with dual-coding substrates. UTUPub. [Link]
-
Jena Bioscience. (n.d.). RNA-Protein Photocrosslinking: Site- and sequence-specific Tracking. Jena Bioscience. [Link]
-
National Center for Biotechnology Information. (n.d.). Detection of a Novel ATP-Dependent Cross-Linked Protein at the 5′ Splice Site-U1 Small Nuclear RNA Duplex by Methylene Blue-Mediated Photo-Cross-Linking. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). Enzymatic Incorporation of Emissive Pyrimidine Ribonucleotides. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). Synthetic 5' utr sequences, and high-throughput engineering and screening thereof.
-
PubMed. (2020, April 1). Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells. PubMed. [Link]
-
bioRxiv. (2020, March 25). High-Throughput 5' UTR Engineering for Enhanced Protein Production in Non-Viral Gene Therapies. bioRxiv. [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic properties of RNA polymerases IV and V: accuracy, nucleotide incorporation and rNTP/dNTP discrimination. National Center for Biotechnology Information. [Link]
-
Aston Cable. (2024, December 21). Is CAT5e a STP or UTP?. Aston Cable. [Link]
-
Sahil Global Communication Company. (2023, August 26). 5 best UTP Cat5 vs Cat6 Cables. Sahil Global Communication Company. [Link]
-
Electrical Installations. (2021, November 26). CAT5e FTP vs UTP. Electrical Installations. [Link]
-
Quora. (2020, April 2). What are the differences between the standard categories (5, 5e, 6, 6a, 7) of UTP cabling used in copper Ethernet?. Quora. [Link]
-
bioRxiv. (2023, December 12). Differentiation SELEX approach identifies RNA aptamers with different specificities for HIV-1 capsid assembly forms. bioRxiv. [Link]
-
ResearchGate. (2025, November 13). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. ResearchGate. [Link]
-
FS.com. (2024, November 28). What Is UTP Cable? UTP Definition & Function. FS.com. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deaza ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01498A [pubs.rsc.org]
- 5. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. bio-protocol.org [bio-protocol.org]
comparison of chemical synthesis methods for 5I-UTP sodium salt
As a Senior Application Scientist, I have evaluated numerous synthetic routes for modified nucleotides. 5-Iodo-uridine-5'-triphosphate (5I-UTP) sodium salt is an indispensable tool in modern molecular biology, widely utilized for RNA photo-crosslinking, heavy-atom derivatization in X-ray crystallography, and the generation of functional RNA probes via SELEX and Suzuki-Miyaura cross-coupling[1].
However, the synthesis of 5I-UTP presents a unique chemical challenge: the triphosphate moiety is highly susceptible to hydrolysis, and the glycosidic bond can degrade under harsh oxidative conditions. To assist researchers and drug development professionals in selecting the optimal synthetic route, this guide objectively compares the three primary chemical synthesis methodologies for 5I-UTP, providing mechanistic insights, step-by-step protocols, and experimental yield data.
Quantitative Comparison of Synthesis Methods
When selecting a synthesis route, the choice generally depends on the availability of starting materials, the required purity for downstream enzymatic assays (e.g., T7 RNA polymerase incorporation), and the laboratory's capacity for anhydrous organophosphorus chemistry.
Table 1: Performance and Yield Comparison of 5I-UTP Synthesis Routes
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | HPLC Purity | Scalability |
| Direct Iodination | UTP | NIS, DMSO/AcOH | 40–50% | 85–90% | High |
| Yoshikawa Procedure | 5-Iodouridine | POCl₃, PPi, TMP | 25–35% | >95% | Medium |
| Ludwig-Eckstein | Protected 5-Iodouridine | Salicyl phosphorochloridite | 40–60% | >98% | Low-Medium |
Mechanistic Workflows
To understand the strategic differences between these methods, we must look at the point of modification. Method 1 modifies an existing triphosphate, whereas Methods 2 and 3 build the triphosphate chain de novo onto a pre-modified nucleoside.
Comparison of the three primary chemical workflows for 5I-UTP synthesis.
Method 1: Direct Electrophilic Iodination of UTP
Concept & Causality: This method relies on the electrophilic aromatic substitution of the C5 position on the pyrimidine ring of commercially available UTP[2]. Instead of using harsh oxidative mixtures like I₂/HNO₃—which would rapidly hydrolyze the triphosphate chain—this protocol utilizes N-iodosuccinimide (NIS). NIS acts as a mild, controlled source of the iodonium ion (I⁺). Glacial acetic acid is utilized as a proton donor to activate the NIS, while DMSO ensures the solubility of the highly polar UTP.
Experimental Protocol:
-
Preparation: Convert UTP sodium salt to its triethylammonium (TEA) salt via a Dowex 50WX8 (TEA⁺ form) column to ensure solubility in organic solvents. Dry by lyophilization.
-
Reaction: Dissolve 1.0 mmol of UTP-TEA in 10 mL of anhydrous DMSO. Add 1.2 mmol of NIS and 0.5 mL of glacial acetic acid.
-
Incubation: Stir the mixture at 30°C for 4 to 6 hours. Critical: Conduct this step in the dark to prevent photolytic deiodination of the product.
-
Precipitation: Quench the reaction by pouring the mixture into 100 mL of ice-cold acetone. Allow it to stand at -20°C for 2 hours to fully precipitate the crude nucleotide.
-
Purification: Centrifuge and wash the pellet with cold methanol. Purify via DEAE-Sephadex A-25 anion-exchange chromatography using a linear gradient of 0.1 M to 1.0 M Triethylammonium bicarbonate (TEAB) buffer (pH 7.5).
-
Salt Exchange: Pool the product fractions, lyophilize, and pass through a Dowex 50WX8 (Na⁺ form) column to yield 5I-UTP sodium salt.
Method 2: De Novo Phosphorylation via the Yoshikawa Procedure
Concept & Causality: When high purity is required and unreacted UTP contamination cannot be tolerated, synthesizing the triphosphate directly from 5-iodouridine is preferred[1]. The Yoshikawa procedure uses Phosphorus oxychloride (POCl₃) in trimethyl phosphate (TMP). TMP acts as both a solvent and a Lewis base, forming a complex with POCl₃ that highly favors the primary 5'-hydroxyl over the secondary 2'/3'-hydroxyls. Strict temperature control (-10°C) is the primary causal factor in preventing unwanted 2'/3' phosphorylation.
Experimental Protocol:
-
Drying: Co-evaporate 5-iodouridine (1.0 mmol) with anhydrous pyridine three times to remove trace water, which would violently quench the POCl₃.
-
Activation: Dissolve the dried nucleoside in 5 mL of anhydrous TMP. Cool the flask to -10°C under an argon atmosphere.
-
Phosphorylation: Add POCl₃ (1.5 mmol) dropwise. Stir at -10°C for 2 hours to form the 5'-phosphorodichloridate intermediate.
-
Triphosphate Formation: Rapidly inject a vortex-mixed solution of bis-tributylammonium pyrophosphate (5.0 mmol) and tributylamine (10.0 mmol) in 5 mL of anhydrous DMF. Stir for exactly 30 minutes at 0°C.
-
Hydrolysis: Quench the reaction with 20 mL of 1.0 M TEAB buffer (pH 7.5) and stir at room temperature for 1 hour to hydrolyze the cyclic intermediates into the linear triphosphate.
-
Purification: Isolate the product using preparative RP-HPLC (C18 column, 0.1 M TEAA/Acetonitrile gradient), followed by sodium salt exchange.
Method 3: The Ludwig-Eckstein Phosphitylation-Oxidation
Concept & Causality: The Ludwig-Eckstein procedure is the gold standard for synthesizing highly pure modified nucleoside triphosphates[3]. It utilizes P(III) chemistry, which is kinetically much faster and more selective than P(V) chemistry. The reagent, 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl phosphorochloridite), reacts with the 5'-OH to form a cyclic phosphite. Subsequent attack by pyrophosphate forms a cyclic P(III)-P(V)-P(V) intermediate, which is then cleanly oxidized to the linear P(V) triphosphate using iodine and water[4]. Because RNA monomers have reactive 2' and 3' hydroxyls, temporary protection (e.g., as an acetonide) is strictly required to prevent cyclic byproduct formation.
Mechanistic pathway of the Ludwig-Eckstein P(III) to P(V) oxidation protocol.
Experimental Protocol:
-
Protection: Convert 5-iodouridine to 2',3'-O-isopropylidene-5-iodouridine using acetone and p-toluenesulfonic acid. Dry thoroughly.
-
Phosphitylation: Dissolve the protected nucleoside (1.0 mmol) in 3 mL of anhydrous pyridine and 1 mL of anhydrous dioxane. Add salicyl phosphorochloridite (1.1 mmol) and stir for 15 minutes at room temperature.
-
Cyclization: Add a solution of tributylammonium pyrophosphate (1.5 mmol) and tributylamine (3.0 mmol) in 2 mL DMF. Stir for 15 minutes.
-
Oxidation: Add an oxidizing solution consisting of 1% I₂ in pyridine/water (98:2 v/v) dropwise until a faint brown color persists, indicating complete oxidation of P(III) to P(V).
-
Deprotection: Concentrate the mixture, then treat with 80% aqueous acetic acid at 37°C for 2 hours to cleave the isopropylidene protecting group.
-
Purification: Neutralize, extract with ether to remove organic byproducts, and purify the aqueous layer via RP-HPLC. Convert to the sodium salt via Dowex 50WX8.
Conclusion & Recommendations
For laboratories requiring rapid access to 5I-UTP and possessing robust FPLC purification systems, Method 1 (Direct Iodination) is the most time-efficient, though separating unreacted UTP from 5I-UTP can be challenging. For applications highly sensitive to unmodified UTP background (such as strict SELEX protocols), Method 3 (Ludwig-Eckstein) is the superior choice, delivering >98% purity by avoiding the thermodynamic pitfalls of direct P(V) phosphorylation.
References
-
Post-transcriptional labeling by using Suzuki–Miyaura cross-coupling generates functional RNA probes | Nucleic Acids Research. Oxford Academic. URL:[1]
-
US3299042A - Iodination of the heterocyclic bases in nucleosides, nucleotides, nucleoside-5'-polyphosphates, and nucleic acids. Google Patents. URL:[2]
-
The synthesis and application of a diazirine-modified uridine analogue for investigating RNA–protein interactions. RSC Publishing. URL:[3]
-
Supporting Information - 2'-Deoxy-5-iodouridine Triphosphate. Wiley-VCH. URL:[4]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. US3299042A - Iodination of the heterocyclic bases in nucleosides, nucleotides, nucleoside-5'-polyphosphates, and nucleic acids - Google Patents [patents.google.com]
- 3. The synthesis and application of a diazirine-modified uridine analogue for investigating RNA–protein interactions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA08682A [pubs.rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
